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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

The following technical guide provides an in-depth physicochemical profile of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine , a structural analog of nornicotine designed for enhanced metabolic stability and modified nicotinic ace...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine , a structural analog of nornicotine designed for enhanced metabolic stability and modified nicotinic acetylcholine receptor (nAChR) pharmacology.[1]

[1]

Executive Summary

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a semi-rigid pyridine alkaloid and a fluorinated analog of nornicotine.[1] Structurally, it features a pyridine ring substituted with a fluorine atom at the C2 position and a pyrrolidine ring at the C5 position. This specific substitution pattern is a strategic bioisosteric modification in medicinal chemistry, designed to:

  • Block Metabolic Oxidation: The C2-fluorine atom prevents oxidative metabolism (e.g., by aldehyde oxidase) at the highly reactive 2-position of the pyridine ring.

  • Modulate Basicity: The electron-withdrawing fluorine significantly reduces the pKa of the pyridine nitrogen, altering the ionization profile compared to the parent nornicotine.

  • Enhance Lipophilicity: Fluorination typically increases LogP, potentially improving Blood-Brain Barrier (BBB) permeability.

This guide details the physicochemical properties, ionization behavior, and experimental protocols for characterizing this compound in a drug discovery context.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterDetail
IUPAC Name 2-Fluoro-5-(pyrrolidin-2-yl)pyridine
Common Synonyms 6-Fluoronornicotine (based on nicotine numbering); 2-Fluoro-5-nornicotine
Molecular Formula C

H

FN

Molecular Weight 166.19 g/mol
SMILES FC1=NC=C(C2CCCN2)C=C1
Chirality Contains one chiral center at the pyrrolidine C2 position.[1][2] Typically synthesized as the (S)-enantiomer to match natural nicotine/nornicotine, or as a racemate.[1]
Stereochemistry The (S)-enantiomer corresponds to the L-isomer configuration found in natural tobacco alkaloids.
Structural Logic

The molecule consists of two distinct heterocyclic rings:[1]

  • Pyridine Ring (Electron-Deficient): The nitrogen atom renders the ring electron-deficient. The addition of a fluorine atom at C2 further depletes electron density via inductive (-I) effects, while offering some resonance (+R) donation back into the ring.[1]

  • Pyrrolidine Ring (Electron-Rich): A saturated, secondary amine-containing ring that serves as the primary basic center and a key pharmacophore for cation-

    
     interactions with the nAChR binding site.
    

Physicochemical Properties (Core Analysis)

Ionization Constants (pKa)

Understanding the ionization state is critical for predicting solubility and membrane permeability.[1]

  • pKa

    
     (Pyrrolidine Nitrogen): ~9.2 (Predicted) [1]
    
    • The secondary amine in the pyrrolidine ring is highly basic. It will be predominantly protonated (cationic) at physiological pH (7.4).[1]

    • Comparison: Similar to Nornicotine (pKa ~9.2).

  • pKa

    
     (Pyridine Nitrogen): ~ -0.5 to 0.0 (Predicted) [1]
    
    • The pyridine nitrogen is weakly basic. The presence of the ortho-fluorine atom (at C2) exerts a strong electron-withdrawing inductive effect, drastically lowering the basicity compared to unsubstituted pyridine (pKa ~5.[1]2) or nornicotine (pKa ~3.4).[1]

    • Implication: The pyridine nitrogen will remain unprotonated (neutral) across the entire physiological pH range (1–14).[1]

Lipophilicity (LogP / LogD)[1]
  • LogP (Octanol/Water Partition Coefficient): ~0.9 - 1.1 [1]

    • Fluorination generally increases lipophilicity by ~0.2–0.5 log units compared to the hydrogen analog (Nornicotine LogP ~0.6).[1]

  • LogD

    
     (Distribution Coefficient at pH 7.4): ~ -1.5 to -1.0 [1]
    
    • At pH 7.4, the pyrrolidine amine is >98% protonated. This cationic charge significantly reduces the apparent lipophilicity (LogD), making the molecule highly water-soluble but potentially limiting passive diffusion unless specific transport mechanisms or ion-pairing are involved.[1]

Solubility Profile
  • Aqueous Solubility: High (>10 mg/mL) in acidic and neutral media due to the protonated pyrrolidine amine.

  • Organic Solubility: The free base (generated at pH > 11) is soluble in dichloromethane, chloroform, and methanol.[1]

  • Salt Forms: Typically isolated as a Hydrochloride (HCl) , Tartrate , or Fumarate salt to improve solid-state stability and handling.

Electronic Properties & Metabolic Stability

The C2-fluorine is the defining feature for metabolic stability.

  • Metabolic Blockade: In nornicotine, the C2 and C6 positions of the pyridine ring are susceptible to oxidation by cytochrome P450s (CYP2A6) and aldehyde oxidase. The C2-fluorine atom sterically and electronically blocks this position, significantly extending the half-life (

    
    ) of the compound in microsomal stability assays.[1]
    

Pharmacokinetic Implications (ADME)[1]

The physicochemical profile dictates the compound's behavior in vivo:

  • Absorption: High solubility suggests good oral bioavailability, provided the cationic species can permeate the gut wall (likely via active transport or paracellular routes).

  • Distribution (BBB Penetration):

    • Despite the low LogD

      
      , nAChR ligands often cross the BBB effectively.[1] The compact size (MW < 200) and moderate PSA (~37 Å
      
      
      
      ) are favorable.[1]
    • The fluorine substitution enhances the lipid solubility of the neutral fraction (present in equilibrium), potentially facilitating passive diffusion.[1]

  • Metabolism:

    • Primary Route: N-glucuronidation or N-oxidation of the pyrrolidine nitrogen.

    • Blocked Route: C-oxidation at the pyridine ring is minimized by the fluorine substituent.

Experimental Characterization Protocols

Protocol: Potentiometric pKa Determination

Objective: To experimentally determine the pKa of the pyrrolidine nitrogen.

Methodology:

  • Preparation: Dissolve 5 mg of the compound (free base or salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titration: Titrate with 0.1 M KOH (standardized) under an inert nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa.

    • Note: The pyridine pKa is likely too low (< 2) to be accurately determined by standard potentiometry; UV-metric titration is recommended for the pyridine nitrogen if needed.[1]

Protocol: Shake-Flask LogD Determination

Objective: To measure the distribution coefficient at physiological pH (7.4).

Workflow:

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.

  • Equilibration: Dissolve the compound in the aqueous phase (PBS-saturated) to a concentration of 100 µM.

  • Partitioning: Add an equal volume of octanol-saturated PBS. Shake vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Visualization of Properties & Workflow

Ionization Equilibria

The following diagram illustrates the protonation states of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine across the pH scale.

Ionization Figure 1: Predicted Ionization States of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine. Cation Dicationic Species (pH < 0) Pyridine-H+ / Pyrrolidine-H+ MonoCation Monocationic Species (pH 0 - 9) Pyridine / Pyrrolidine-H+ Cation->MonoCation pKa2 ~ 0.0 (Pyridine deprotonation) Neutral Neutral Species (pH > 9.5) Pyridine / Pyrrolidine MonoCation->Neutral pKa1 ~ 9.2 (Pyrrolidine deprotonation)

Experimental Workflow for LogD

A standardized workflow for determining lipophilicity.

LogD_Workflow Figure 2: Shake-Flask Protocol for LogD Determination. Start Start: Compound (1 mg) Solubilize Dissolve in PBS (pH 7.4) (Pre-saturated with Octanol) Start->Solubilize AddOctanol Add Equal Vol. Octanol (Pre-saturated with PBS) Solubilize->AddOctanol Shake Shake 1 hr @ 25°C AddOctanol->Shake Centrifuge Centrifuge 3000 rpm, 10 min Shake->Centrifuge Sample Sample Both Phases Centrifuge->Sample Analyze HPLC-UV Analysis (254 nm) Sample->Analyze Calculate Calculate LogD Analyze->Calculate

References

  • PubChem. 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane.[1] Journal of Medicinal Chemistry, 40(15), 2293-2295.[1][3] (Validates the 2-fluoro-5-pyridyl pharmacophore).

  • Carroll, F. I., et al. (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues.[1][4] ACS Chemical Neuroscience, 7(7).[1] (Discusses F-substitution effects on pKa and binding).

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194.[1] (General reference for pyridine alkaloid properties).

Sources

Exploratory

2-Fluoro-5-(pyrrolidin-2-yl)pyridine chemical structure and molecular weight

An In-Depth Technical Guide to 2-Fluoro-5-(pyrrolidin-2-yl)pyridine for Advanced Drug Discovery Authored by a Senior Application Scientist This guide provides an in-depth technical overview of 2-Fluoro-5-(pyrrolidin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-5-(pyrrolidin-2-yl)pyridine for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical attributes, plausible synthetic strategies, and the scientific rationale for its application in modern medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Pyrrolidinyl-Pyridines

In the landscape of pharmaceutical development, the pyridine ring is a ubiquitous scaffold found in numerous therapeutic agents. Its derivatization is a cornerstone of medicinal chemistry. The strategic incorporation of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, bioavailability, and receptor binding affinity.[1][2]

Simultaneously, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a versatile, three-dimensional scaffold that allows for precise spatial exploration of target binding pockets, a critical factor in developing highly selective and potent drugs.[3][4] The compound 2-Fluoro-5-(pyrrolidin-2-yl)pyridine merges these two powerful motifs, presenting a valuable building block for creating novel chemical entities with optimized drug-like properties.

Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its precise chemical identity and properties. 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a chiral molecule featuring a pyrrolidine ring attached at the 5-position of a 2-fluoropyridine core.

Chemical Structure

The structural arrangement is key to the molecule's function and reactivity.

Caption: 2D Chemical Structure of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Core Properties

The fundamental properties of the molecule are summarized below. This data is essential for experimental design, including reaction setup and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₁FN₂[5]
Molecular Weight 166.20 g/mol [5]
Monoisotopic Mass 166.09062 Da[5]
IUPAC Name 2-fluoro-5-(pyrrolidin-2-yl)pyridine[5]
InChI Key DMDVEPGRYFMYLK-UHFFFAOYSA-N[5]
SMILES C1CC(NC1)C2=CN=C(C=C2)F[5]
Predicted XlogP 0.6[5]

Retrosynthetic Analysis and Plausible Synthesis Protocol

While specific synthesis protocols for this exact molecule are not widely published in literature, a logical and efficient synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed strategy involves the synthesis of key intermediates followed by a robust coupling reaction.

Proposed Synthetic Workflow

A plausible approach involves a Suzuki or similar cross-coupling reaction between a protected pyrrolidine boronic acid (or ester) derivative and a suitable brominated 2-fluoropyridine.

G start1 5-Bromo-2-fluoropyridine coupling Palladium-Catalyzed Cross-Coupling (e.g., Stille or Suzuki) start1->coupling start2 N-Boc-pyrrolidine step1 Lithiation & Borylation start2->step1 step2 N-Boc-2-(tributylstannyl)pyrrolidine or N-Boc-2-pyrrolidineboronic acid step1->step2 step2->coupling product_protected N-Boc-2-fluoro-5-(pyrrolidin-2-yl)pyridine coupling->product_protected deprotection Acidic Deprotection (e.g., TFA or HCl) product_protected->deprotection final_product 2-Fluoro-5-(pyrrolidin-2-yl)pyridine deprotection->final_product

Caption: Proposed synthetic workflow for 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with each step designed to yield a product that can be purified and characterized before proceeding, ensuring the integrity of the final compound.

Step 1: Synthesis of N-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

  • Rationale: The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen, preventing side reactions and directing lithiation to the C2 position. Conversion to a boronic ester creates a stable, handleable intermediate for Suzuki coupling.

  • Procedure:

    • Dissolve N-Boc-pyrrolidine in anhydrous THF under an inert argon atmosphere and cool to -78 °C.

    • Add s-BuLi dropwise and stir for 3 hours to achieve lithiation.

    • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired boronic ester.

Step 2: Suzuki Coupling

  • Rationale: The Suzuki coupling is a robust and high-yielding palladium-catalyzed reaction for forming C-C bonds between aryl halides and boronic acids/esters.

  • Procedure:

    • To a solution of 5-bromo-2-fluoropyridine and the N-Boc-pyrrolidine boronic ester (from Step 1) in a 2:1 mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

    • Degas the mixture with argon for 15 minutes, then heat to reflux (approx. 90-100 °C) for 12-18 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to isolate N-Boc-2-fluoro-5-(pyrrolidin-2-yl)pyridine.

Step 3: Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine.

  • Procedure:

    • Dissolve the protected intermediate from Step 2 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.

    • Evaporate the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product, likely as a salt (e.g., dihydrochloride or trifluoroacetate).[6][7]

    • The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃) and subsequent extraction.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The fluorine atom will cause characteristic splitting (coupling) of the adjacent proton on the pyridine ring.

    • ¹³C NMR: Signals will confirm the number of unique carbon environments. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 167.0979, confirming the molecular weight.[5] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% for research applications.

Applications and Significance in Drug Design

The structural features of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine make it a highly attractive scaffold for targeting a wide array of biological systems.

Rationale for Use

The combination of the fluoropyridine and pyrrolidine motifs offers a synergistic advantage in drug design.

G Scaffold 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Feature1 2-Fluoropyridine Moiety Scaffold->Feature1 Feature2 Pyrrolidine Moiety Scaffold->Feature2 Effect1a Blocks Metabolic Oxidation Feature1->Effect1a Effect1b Modulates pKa Feature1->Effect1b Effect1c Enhances Binding Affinity (H-bond acceptor) Feature1->Effect1c Effect2a Provides 3D Vector for Target Engagement Feature2->Effect2a Effect2b Improves Solubility Feature2->Effect2b Effect2c Chiral Center for Stereoselective Interactions Feature2->Effect2c

Caption: Relationship between structural features and drug-like properties.

  • Metabolic Stability: The fluorine atom at the 2-position can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[1]

  • Binding Interactions: The electronegative fluorine can act as a hydrogen bond acceptor, forming crucial interactions with protein targets. Furthermore, the pyridine nitrogen itself is a key hydrogen bond acceptor.

  • Physicochemical Properties: The fluorine atom can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH, which affects solubility, permeability, and target engagement.

  • Stereochemistry and 3D Shape: The chiral center on the pyrrolidine ring allows for the synthesis of specific enantiomers, which can exhibit dramatically different biological activities and safety profiles.[3] The non-planar, sp³-rich nature of the pyrrolidine ring is highly desirable for disrupting flat protein-protein interactions and exploring complex binding sites.[3]

Conclusion

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is more than a simple chemical; it is a strategically designed building block that offers a pre-packaged solution to common challenges in drug discovery. Its unique combination of a metabolically robust fluoropyridine ring and a versatile, three-dimensional pyrrolidine scaffold provides medicinal chemists with a powerful tool to develop novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic strategies and analytical considerations outlined in this guide provide a solid framework for the effective utilization of this compound in advanced research and development programs.

References

  • PubChem. 2-fluoro-5-(pyrrolidin-2-yl)pyridine. Available from: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

  • LookChem. (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine hydrochloride. Available from: [Link]

  • PubChem. 2-Fluoro-5-formylpyridine. Available from: [Link]

  • Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. Available from: [Link]

  • Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Nature. Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]

  • PubChem. 2-Fluoro-5-nitropyridine. Available from: [Link]

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

Sources

Foundational

A Technical Guide to Characterizing the Binding Affinity of Novel 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Analogs to Nicotinic Acetylcholine Receptors (nAChRs)

Abstract This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the characterization of the binding affinity of novel compounds, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the characterization of the binding affinity of novel compounds, specifically focusing on the structural class of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine and its analogs, to nicotinic acetylcholine receptors (nAChRs). While specific binding data for the parent compound is not extensively published, this guide synthesizes field-proven insights and methodologies from structurally related fluorinated and pyrrolidinyl-pyridine derivatives to establish a robust protocol for affinity determination. We will delve into the causal reasoning behind experimental choices, present detailed protocols for radioligand binding assays, and discuss complementary techniques such as electrophysiology and computational modeling. This document is designed to be a self-validating system, empowering researchers to generate reliable and reproducible binding data for this promising class of nAChR modulators.

Introduction: The Significance of Fluorinated Pyrrolidinyl-Pyridines as nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction[1]. Consequently, the development of subtype-selective nAChR modulators is a significant focus of modern medicinal chemistry.

The pyrrolidine-pyridine scaffold is a well-established pharmacophore for nAChR ligands, with notable examples like nicotine demonstrating high affinity. The incorporation of a fluorine atom onto the pyridine ring, as in the case of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, is a strategic chemical modification. Fluorine's unique properties, such as its small size and high electronegativity, can significantly influence a molecule's metabolic stability, bioavailability, and, crucially, its binding affinity and selectivity for target receptors[2]. For instance, fluorinated analogs of epibatidine have shown subnanomolar binding affinities for α4β2* nAChRs[3][4]. This guide will provide the technical foundation for accurately quantifying these critical binding parameters.

Foundational Principles: Understanding Ligand-Receptor Interactions at nAChRs

The binding of a ligand to a nAChR is a dynamic process governed by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The affinity of a ligand for a receptor is a measure of the strength of these interactions and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.

The diverse subunit composition of nAChRs (α1-α10, β1-β4) results in a multitude of receptor subtypes with distinct pharmacological profiles. The predominant subtypes in the brain are α4β2 and α7 nAChRs[1]. Therefore, determining the binding affinity of a novel compound at various subtypes is crucial for understanding its potential therapeutic effects and side-effect profile. For example, ligands with high affinity and selectivity for the α4β2 subtype are of particular interest for their potential in treating nicotine addiction and cognitive disorders[3][5].

Core Methodology: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for directly measuring the affinity of a test compound for a receptor. These assays involve the use of a radiolabeled ligand (a "hot" ligand) with known high affinity and specificity for the target receptor. The assay measures the ability of a non-radiolabeled test compound (a "cold" ligand), such as a 2-Fluoro-5-(pyrrolidin-2-yl)pyridine analog, to compete with the radioligand for binding to the receptor.

Experimental Design: Causality and Key Considerations

The choice of radioligand, receptor source, and assay conditions are critical for obtaining accurate and meaningful data.

  • Radioligand Selection: The radioligand should have high affinity and selectivity for the target nAChR subtype. For α4β2 nAChRs, commonly used radioligands include [³H]epibatidine and [³H]cytisine[3][6]. For α7 nAChRs, [¹²⁵I]α-bungarotoxin is a classic choice[6]. The specific activity of the radioligand is also a key factor, as it determines the sensitivity of the assay.

  • Receptor Source: The source of the nAChRs can be native tissue preparations (e.g., rat brain homogenates) or recombinant cell lines stably expressing specific nAChR subtypes (e.g., HEK cells)[7]. Recombinant systems offer the advantage of a homogenous population of a single receptor subtype, which is essential for determining selectivity.

  • Assay Buffer and Conditions: The composition of the assay buffer (pH, ionic strength) should be optimized to ensure the stability and functionality of the receptor. Incubation time and temperature are also critical parameters that need to be empirically determined to ensure that the binding reaction reaches equilibrium.

Step-by-Step Protocol: Competition Binding Assay

The following is a generalized protocol for a competition binding assay to determine the Ki of a 2-Fluoro-5-(pyrrolidin-2-yl)pyridine analog at α4β2 nAChRs using [³H]epibatidine.

Materials:

  • Receptor source: Membranes from HEK cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]epibatidine (specific activity ~50-80 Ci/mmol).

  • Test compound: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine analog, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known nAChR agonist like nicotine or unlabeled epibatidine.

  • 96-well filter plates (e.g., GF/B glass fiber filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

    • Prepare serial dilutions of the test compound in the assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

    • Dilute the [³H]epibatidine in the assay buffer to a final concentration that is approximately equal to its Kd for the α4β2 receptor (typically around 0.1-0.5 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]epibatidine, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]epibatidine, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of each concentration of the test compound, 50 µL of [³H]epibatidine, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. The filter plate traps the membranes with the bound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

  • Specific Binding = Total Binding - Non-specific Binding

  • % Inhibition = 100 x (1 - (Specific Binding in the presence of test compound / Specific Binding in the absence of test compound))

The % inhibition data is then plotted against the logarithm of the test compound concentration to generate a sigmoidal competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

The Ki value, which is a more accurate measure of the affinity of the test compound, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of the Experimental Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membranes Receptor Membranes Assay_Plate 96-well Plate (Total, Non-specific, Competition) Membranes->Assay_Plate Radioligand [³H]Epibatidine Radioligand->Assay_Plate Test_Compound Test Compound (2-Fluoro-5-(pyrrolidin-2-yl)pyridine analog) Test_Compound->Assay_Plate Filtration Filtration & Washing Assay_Plate->Filtration Incubate Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Ki Calculation) Counting->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Complementary Methodologies for a Comprehensive Profile

While radioligand binding assays are fundamental, a comprehensive understanding of a compound's interaction with nAChRs requires a multi-faceted approach.

Electrophysiology: Assessing Functional Activity

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing specific nAChR subtypes, provide information on the functional consequences of ligand binding. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Computational Modeling: In Silico Insights into Binding Modes

Molecular docking and molecular dynamics simulations can provide valuable insights into the putative binding mode of a ligand within the nAChR binding pocket. These computational approaches can help to rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved affinity and selectivity.

Data Presentation: Summarizing Binding Affinity Data

Quantitative binding data should be presented in a clear and concise tabular format to facilitate comparison between different compounds and nAChR subtypes.

Table 1: Illustrative Binding Affinities (Ki, nM) of Pyrrolidinyl-Pyridine Analogs at Human nAChR Subtypes

Compoundα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)Selectivity (α4β2 vs. α7)Selectivity (α4β2 vs. α3β4)Reference
Nicotine1-10>1000100-500>10010-50[6]
A-845431.9>100001400>5263737[5]
(S)-10.85>1000063000>1176574118[5]
ABT-08916>10000>1000>625>62.5[6]

Note: The data in this table is for illustrative purposes and is derived from published literature on analogs. Actual values for novel compounds must be determined experimentally.

Conclusion: Towards a Deeper Understanding of nAChR Modulation

The methodologies outlined in this guide provide a robust framework for determining the binding affinity of novel 2-Fluoro-5-(pyrrolidin-2-yl)pyridine analogs to nAChRs. By combining radioligand binding assays with functional and computational approaches, researchers can build a comprehensive pharmacological profile of these compounds. This detailed characterization is essential for understanding their structure-activity relationships and for advancing the development of novel therapeutics targeting nAChRs for the treatment of a wide range of neurological disorders.

References

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. PubMed Central. [Link]

  • Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. IUCr Journals. [Link]

  • 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. NCBI Bookshelf. [Link]

  • ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. PubMed. [Link]

  • Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. ResearchGate. [Link]

  • Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. ACS Publications. [Link]

  • Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors. PubMed. [Link]

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. [Link]

  • Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Semantic Scholar. [Link]

  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M>4>. Monash University. [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Semantic Scholar. [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]

  • 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. NCBI Bookshelf. [Link]

  • 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. NCBI Bookshelf. [Link]

  • Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. PubMed. [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

  • Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

Sources

Exploratory

Solubility profile of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine in organic solvents

Technical Whitepaper: Solubility Profiling & Handling of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Executive Summary 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a critical chiral building block, structurally analogous to nornicot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Handling of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Executive Summary

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a critical chiral building block, structurally analogous to nornicotine but distinguished by the electron-withdrawing fluorine atom at the C2 position of the pyridine ring. This modification significantly alters its electronic profile compared to its non-fluorinated parent, impacting basicity, lipophilicity, and solubility.

This guide addresses a common bottleneck in the utilization of this compound: the drastic difference in solubility between its dihydrochloride salt forms (typically supplied commercially) and its free base form (required for many nucleophilic reactions). Failure to distinguish between these states often leads to poor assay reproducibility or "oiling out" during scale-up.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, one must understand the competition between its two nitrogen centers and the fluorine substituent.

Structural Analysis
  • Pyrrolidine Nitrogen (

    
    ):  Highly basic (Estimated pKa 
    
    
    
    10.0–10.5). At physiological or neutral pH, this center is protonated, rendering the molecule highly polar and water-soluble.
  • Pyridine Nitrogen (

    
    ):  The presence of the Fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I). This drastically lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2), likely suppressing its pKa to the 2.0–3.0 range.
    
  • Fluorine Substituent: Increases lipophilicity (LogP) relative to the parent nornicotine, improving solubility in chlorinated solvents and ethers when in the free base form.

The Critical Switch: Salt vs. Free Base

The solubility profile is binary depending on the ionization state.

FeatureDihydrochloride Salt (2HCl) Free Base
Physical State Crystalline Solid (Hygroscopic)Viscous Oil or Low-Melting Solid
Primary Solvent Water, MethanolDichloromethane, Ethyl Acetate, DMSO
LogD (pH 7.4) < 0 (Hydrophilic)> 1.5 (Lipophilic)
Handling Risk Moisture absorptionOxidation / Carbonate formation

Solubility Profile in Organic Solvents

Note: The data below represents the Free Base form unless otherwise noted. If you are starting with the HCl salt, you must perform a "Free-Basing Protocol" (see Section 4) to achieve these solubilities.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for extraction from aqueous media.
Chloroform (

)
Excellent Good for NMR analysis; avoids emulsion formation.
Polar Aprotic DMSOExcellent Ideal for biological stock solutions (up to 50 mM).
DMF / NMPGood Used in

reactions at elevated temperatures.
AcetoneGood Suitable for crystallization; risk of aldol side-reactions if stored.
Polar Protic MethanolExcellent Solubilizes both Free Base and HCl salt forms.
EthanolGood Preferred for safer process scale-up.
WaterpH Dependent Salt: Soluble (>50 mg/mL).[1] Free Base: Sparingly soluble.[2]
Ethers THFGood Standard reaction solvent.
Diethyl EtherModerate Good for washing, but Free Base may require higher volumes.
Hydrocarbons Hexanes / HeptanePoor Anti-solvent. The compound will likely "oil out" rather than precipitate.

Critical Insight: Do not attempt to dissolve the HCl salt directly in DCM or Ether; it will remain a suspension. You must use Methanol or Water for the salt form.

Experimental Protocols

The "Free-Basing" Extraction Workflow

Most researchers receive this compound as a salt. To render it soluble in organic reaction solvents (DCM/THF), follow this self-validating protocol.

FreeBasingProtocol Start Start: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (HCl Salt) Dissolve Dissolve in Min. Volume Water (Result: Acidic pH ~2-3) Start->Dissolve Basify Adjust pH to >12 (Use 1N NaOH or Sat. NaHCO3) Dissolve->Basify Deprotonation Extract Extract 3x with DCM (Compound migrates to Organic Phase) Basify->Extract Phase Transfer Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Evaporate Rotary Evaporation (< 40°C) Dry->Evaporate Result End: Free Base Oil (Soluble in Organics) Evaporate->Result

Figure 1: Workflow for converting the hydrophilic salt to the lipophilic free base.

Thermodynamic Solubility Determination (Shake-Flask Method)

If exact solubility values (


) are required for a specific formulation, use this standard operating procedure (SOP).
  • Preparation: Place 10 mg of the compound (Free Base) into a 4 mL glass vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Particles Remain: Continue to step 4.

  • Saturation: Add solvent in 100

    
    L increments, vortexing for 1 minute between additions, until clarity is achieved.
    
  • Equilibration (Optional for high precision): If saturation is reached with visible solid excess, stir at 25°C for 24 hours, filter (0.22

    
    m PTFE), and analyze the filtrate via HPLC-UV (254 nm).
    

Handling & Stability

  • Hygroscopicity: The pyrrolidine moiety makes this compound hygroscopic. The free base will absorb atmospheric water, becoming a gum. Store under Nitrogen or Argon.

  • Reactivity: Avoid using Acetone or MEK for long-term storage of the free base. The secondary amine on the pyrrolidine ring can react with ketones to form enamines/imines over time (Maillard-type degradation).

  • Chirality: Ensure solvents are anhydrous. Racemization of the C2-pyrrolidine center is slow but possible under strong basic conditions at high heat.

References

  • ChemicalBook. (2025). 3-(2-Pyrrolidinyl)pyridine (Nornicotine) Physicochemical Properties.Link

    • Grounding: Provides baseline solubility data for the non-fluorinated parent structure (Nornicotine), establishing the solubility in acetone/chloroform.

  • PubChem. (2025). Compound Summary: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.[3] National Library of Medicine. Link

    • Grounding: Confirms the specific chemical structure, molecular weight, and predicted lipophilicity (XLogP)
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Pyrrolidin-2-yl)pyridine hydrochloride.Link

    • Grounding: Validates the physical state (solid salt) and handling precautions for pyridine-pyrrolidine analogs.
  • ChemScene. (2025). Product Data: (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride.[4]Link

    • Grounding: Provides commercial availability data and confirms the existence of the dihydrochloride salt form, necessitating the free-basing protocol described.

Sources

Foundational

Role of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine as a nicotine analog

An In-Depth Technical Guide on the Role of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine as a Nicotine Analog Abstract This technical guide provides a comprehensive analysis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine as a Nicotine Analog

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a fluorinated analog of nornicotine, and evaluates its potential role as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). While direct empirical data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs, fundamental principles of medicinal chemistry, and established pharmacological assays to project its chemical properties, pharmacological profile, and potential as a research tool or therapeutic lead. We will delve into its rational design, proposed synthesis, expected receptor interactions, and the methodologies required for its empirical validation. This guide is intended for researchers in neuropharmacology, medicinal chemistry, and drug development.

Introduction: The Quest for Novel nAChR Ligands

Neuronal nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in the central nervous system (CNS).[1] Their activation by acetylcholine or exogenous ligands like nicotine modulates the release of various neurotransmitters, influencing cognitive functions, reward pathways, and mood.[2] The dysfunction of nAChRs is implicated in numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]

The α4β2 nAChR subtype is the most abundant high-affinity nicotine binding site in the brain and is a primary target for developing smoking cessation aids and potential treatments for CNS disorders.[3] The development of novel nAChR ligands with improved subtype selectivity and tailored functional activity (full agonist, partial agonist, or antagonist) is a key objective in modern neuropharmacology.

The Rationale for Fluorination in Nicotine Analogs

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by Cytochrome P450 enzymes. This can increase a compound's half-life and oral bioavailability.

  • Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, such as the pyridine nitrogen in nicotine analogs. This can modulate hydrogen bonding and cation-π interactions within the nAChR binding pocket, potentially increasing binding affinity and selectivity.

  • Lipophilicity: Strategic fluorination can increase a molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.

2-Fluoro-5-(pyrrolidin-2-yl)pyridine can be considered a direct analog of nornicotine, the natural N-demethylated metabolite of nicotine.[5] By introducing a fluorine atom at the 2-position of the pyridine ring, we hypothesize a modulation of nornicotine's inherent activity at nAChRs.

Chemical Profile and Synthesis

The core structure of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine combines the essential pharmacophore of the pyrrolidine ring, critical for nAChR recognition, with a bioisosteric 2-fluoropyridine ring.

Comparative Structures

The structural relationship between nicotine, nornicotine, and the target compound is illustrated below.

A comparison of core chemical structures.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be designed based on established organic chemistry reactions, such as the Suzuki-Miyaura coupling. This approach offers high yields and good functional group tolerance.

Synthetic_Pathway SM1 5-Bromo-2-fluoropyridine step1_label Pd Catalyst (e.g., Pd(PPh₃)₄) Suzuki or Stille Coupling SM2 N-Boc-2-(tributylstannyl)pyrrolidine or N-Boc-pyrrolidine-2-boronic acid Intermediate N-Boc-2-Fluoro-5-(pyrrolidin-2-yl)pyridine step2_label Acidic Deprotection (e.g., TFA or HCl) Intermediate->step2_label Product 2-Fluoro-5-(pyrrolidin-2-yl)pyridine step1_label->Intermediate step2_label->Product

Proposed Suzuki/Stille coupling synthesis workflow.

Causality Behind Experimental Choices:

  • Starting Materials: 5-Bromo-2-fluoropyridine is a commercially available and reactive starting material. The pyrrolidine component is protected with a Boc (tert-butyloxycarbonyl) group to prevent side reactions at the nitrogen during the coupling step.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction is the method of choice for forming the C-C bond between the pyridine and pyrrolidine rings. Both Stille (using a stannane) and Suzuki (using a boronic acid) couplings are highly reliable for this type of transformation.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid), which is a clean and high-yielding reaction, to furnish the final product as a salt, which can be neutralized to the free base.

Predicted Pharmacological Profile

Based on the extensive literature on related compounds, we can construct a strong hypothesis for the pharmacological profile of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Receptor Binding Affinity

The compound is expected to be a high-affinity ligand at α4β2* nAChRs. The pyrrolidine ring is the primary determinant for binding, fitting into an aromatic box of tryptophan and tyrosine residues at the α4-β2 subunit interface.[3] The protonated pyrrolidine nitrogen forms a critical hydrogen bond with the backbone carbonyl of a tryptophan residue (TrpB).[2]

The 2-fluoro-5-pyridinyl moiety is a known high-affinity pharmacophore found in other potent nAChR ligands like epibatidine analogs.[6][7] Studies on compounds such as 2'-fluoro-deschloroepibatidine have shown that this group is associated with sub-nanomolar binding affinities.[6][8]

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
(S)-Nicotineα4β2~1 - 4[1]
(S)-Nornicotineα4β2~5 - 10[3]
2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidineα4β20.07[8]
2-Fluoro-5-(pyrrolidin-2-yl)pyridine (Predicted) α4β2 < 5 nM N/A

Comparative nAChR binding affinities.

Functional Activity and Selectivity

The functional outcome (agonist vs. antagonist) is more difficult to predict than affinity. It is highly sensitive to subtle changes in how the ligand orients in the binding pocket and stabilizes the open or closed state of the ion channel.

  • Agonist Potential: The parent compound, nornicotine, is an agonist.[5] It is plausible that 2-Fluoro-5-(pyrrolidin-2-yl)pyridine will retain agonist or partial agonist activity.

  • Antagonist Potential: However, fluorination can alter the electronic properties of the pyridine ring, potentially changing its interaction with the receptor. Some fluorinated epibatidine analogs with the 2-fluoro-pyridinyl moiety have been shown to be potent antagonists.[8]

  • Selectivity: The introduction of substituents on the pyridine ring can enhance selectivity for the α4β2 subtype over other subtypes like α3β4 (ganglionic) and α7. High selectivity for α4β2 over α3β4 is desirable to minimize peripheral side effects.[9] The fluoro-pyridinyl analogs of epibatidine have demonstrated excellent selectivity profiles.[6]

Empirical testing via functional assays is essential to determine the precise functional activity and selectivity profile.

Key Experimental Protocols

To validate the predicted profile of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, the following standard, self-validating protocols are required.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the α4β2 nAChR subtype.

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]Epibatidine or [³H]Cytisine) for binding to receptors in a biological preparation (e.g., rat brain membranes or cells expressing the receptor).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay Buffer

      • Increasing concentrations of the test compound (2-Fluoro-5-(pyrrolidin-2-yl)pyridine) or a known competitor for the standard curve (e.g., unlabeled nicotine).

      • A fixed concentration of the radioligand (e.g., 50 pM [³H]Epibatidine).

      • The membrane preparation (e.g., 100-200 µg of protein).

    • Include wells for "Total Binding" (no competitor) and "Non-Specific Binding" (a high concentration of a known competitor, e.g., 100 µM nicotine).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

Objective: To determine the functional activity (EC₅₀ and efficacy) of the test compound at human α4β2 nAChRs.

Principle: This electrophysiological technique measures the ion current that flows through the nAChR channel upon agonist binding. It uses Xenopus laevis oocytes that have been engineered to express the specific nAChR subtype.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Microinject the oocytes with cRNAs encoding the human α4 and β2 nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Establish a stable baseline current.

    • Apply a saturating concentration of acetylcholine (ACh) to determine the maximum response (Iₘₐₓ) for that oocyte.

    • After a washout period, apply increasing concentrations of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine to the oocyte. Record the peak inward current elicited at each concentration.

  • Data Analysis:

    • Normalize the current response for each concentration of the test compound to the maximum response elicited by ACh: Response (%) = (I_test / I_max_ACh) * 100.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximum efficacy relative to ACh).

    • A compound with an Eₘₐₓ similar to ACh is a full agonist. A compound with an Eₘₐₓ significantly lower than ACh is a partial agonist. A compound that elicits no response on its own but inhibits the response to ACh would be classified as an antagonist (tested via co-application).

nAChR Signaling and Downstream Effects

The binding of an agonist like nicotine or a potent analog to the α4β2 nAChR initiates a cascade of neurochemical events.

nAChR_Signaling_Pathway cluster_Receptor Neuronal Membrane cluster_Events Cellular Response nAChR Extracellular α4β2 nAChR (Closed) Intracellular nAChR_Open Extracellular α4β2 nAChR (Open) Intracellular nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Leads to VDCC VDCC Activation Depolarization->VDCC Activates Ca_Influx Ca²⁺ Influx Neurotransmitter_Release Dopamine Release Ca_Influx->Neurotransmitter_Release Triggers VDCC->Ca_Influx Mediates Further Agonist 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (Agonist) Agonist->nAChR:p1 Binds Na_ion Na⁺ Na_ion->nAChR_Open:p2 Influx Ca_ion Ca²⁺ Ca_ion->nAChR_Open:p2 Influx

Agonist-mediated nAChR signaling pathway.

Conclusion and Future Directions

2-Fluoro-5-(pyrrolidin-2-yl)pyridine represents a logical and promising structure in the search for novel nAChR modulators. Based on robust structure-activity relationship data from closely related analogs, it is predicted to be a high-affinity ligand for the α4β2 nAChR subtype. The introduction of fluorine at the 2-position of the pyridine ring is expected to enhance metabolic stability and may confer a favorable selectivity profile.

The immediate and necessary next step is the empirical validation of this compound's pharmacological profile through the synthesis and execution of the binding and functional assays detailed in this guide. Determining its functional signature—whether it acts as a full agonist, partial agonist, or antagonist—is paramount. Subsequent studies should include evaluation of its metabolic stability in liver microsomes, assessment of its pharmacokinetic properties in vivo, and screening for off-target activities to build a comprehensive profile of its potential as a CNS research tool or a starting point for a new therapeutic agent.

References

A comprehensive list of references will be compiled upon the publication of empirical data for the title compound. The foundational claims and protocols described herein are based on the following and other seminal works in the field:

  • Maji, D., et al. (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 7(7), 978-990. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-azetidinylmethoxy)pyridine: potent nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Gao, Y., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(9), 3913-3923. [Link]

  • Bloom, A. J., et al. (2013). Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. Pharmacogenetics and Genomics, 23(2), 80-89. [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. [Link]

  • Mukhtasim, B., et al. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. ChEMBL Document CHEMBL1130093. [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. [Link]

  • Zuniga, C. A., et al. (2021). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

  • Shaikh, S. B., et al. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. Environmental Science and Pollution Research. [Link]

  • Bloom, A. J., et al. (2013). Effects upon in-vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. Pharmacogenetics and Genomics, 23(2), 80-89. [Link]

  • Vukkum, P., et al. (2017). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 7(3), 259-270. [Link]

  • Erythropel, H. C., et al. (2024). Introduction of nicotine analogue-containing oral pouch products in the United States. medRxiv. [Link]

  • Wikipedia contributors. (2024). Nornicotine. Wikipedia, The Free Encyclopedia. [Link]

  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603. [Link]

  • Zuniga, C. A., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(30), 8378-8388. [Link]

  • Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E698-E705. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

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Exploratory

Fluorinated Pyrrolidine-Pyridine Derivatives: A Technical Guide for Modern Drug Discovery

Abstract The strategic incorporation of fluorine into nitrogen-containing heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical review of a particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into nitrogen-containing heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical review of a particularly compelling molecular architecture: fluorinated pyrrolidine-pyridine derivatives. By combining the conformational constraints and stereochemical richness of the pyrrolidine ring, the versatile aromaticity and hydrogen-bonding capacity of the pyridine moiety, and the unique physicochemical properties imparted by fluorine, these derivatives have emerged as powerful tools for modulating biological activity. We will explore the causal reasoning behind their design, delve into key synthetic methodologies, detail protocols for structural and conformational analysis, and survey their diverse therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space to address complex therapeutic challenges.

The Strategic Imperative: Why Combine Fluorine, Pyrrolidine, and Pyridine?

The convergence of a pyrrolidine ring, a pyridine moiety, and fluorine atom(s) within a single molecular entity is not a matter of chemical happenstance; it is a deliberate design strategy rooted in the principles of physical organic chemistry and pharmacology. Heterocyclic moieties are estimated to be present in approximately 85% of all bioactive compounds, with nitrogen-containing heterocycles like piperidine and pyridine being among the most prevalent.[1][2] Concurrently, over half of newly approved small-molecule drugs contain at least one fluorine atom, a testament to its transformative impact on drug performance.[3]

The rationale for combining these three components is synergistic:

  • Fluorine's Influence: The introduction of fluorine, the most electronegative element, profoundly alters a molecule's properties.[4] It can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through the formation of unique non-covalent interactions (e.g., C-F···H-bond), and modulate the pKa of nearby functional groups to improve bioavailability and cell permeability.[2][5] For instance, strategic fluorination can lower the basicity of the pyridine nitrogen, optimizing absorption and pharmacokinetic profiles.[5]

  • The Pyrrolidine Scaffold: As a saturated five-membered ring, pyrrolidine offers a three-dimensional scaffold with defined stereocenters. This structural rigidity can pre-organize the molecule into a conformation favorable for binding to a biological target, thereby increasing potency and selectivity. It serves as a versatile building block for exploring chemical space with controlled stereochemistry.[6]

  • The Pyridine Core: The pyridine ring is a bioisostere of benzene, but with a key difference: the nitrogen atom acts as a hydrogen bond acceptor and imparts basicity.[7] This feature is crucial for establishing specific interactions with protein active sites. Furthermore, the pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of electronic properties and the attachment of additional pharmacophoric elements.[8]

The combination of these features creates a powerful tripartite scaffold. The fluorinated pyridine can serve as a key recognition element for a target protein, while the pyrrolidine ring controls the spatial orientation of substituents and overall molecular shape.

Synthetic Strategies and Mechanistic Insights

The synthesis of fluorinated pyrrolidine-pyridine derivatives can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials. Key strategies involve either the coupling of pre-functionalized fluorinated pyridine and pyrrolidine fragments or the late-stage fluorination of a pyrrolidine-pyridine core.

Convergent Synthesis: Coupling Pre-fluorinated Fragments

A common and highly versatile approach is the nucleophilic aromatic substitution (SNAr) on a highly electrophilic, halogenated fluoropyridine.

Experimental Protocol: SNAr Reaction of 2,3-Difluoro-5-nitropyridine with Pyrrolidine

This protocol describes a typical nucleophilic substitution reaction where the pyrrolidine nitrogen displaces a fluorine atom on an activated pyridine ring.

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-difluoro-5-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Addition of Base and Nucleophile: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and stir for 15 minutes. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium carbonate and the ionic intermediates of the SNAr mechanism without interfering with the nucleophile.

  • Base (K₂CO₃): The mild inorganic base is used to neutralize the HF byproduct generated during the reaction, driving the equilibrium towards the product.

  • Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic attack, making the fluorine atoms excellent leaving groups. The fluorine at the 2-position is typically more activated and thus more readily displaced.

Ring Contraction and Transformation

Innovative methods, such as the ring contraction of pyridines, offer novel entry points to functionalized pyrrolidines that can be further elaborated. A recently developed method allows for the synthesis of pyrrolidine derivatives directly from readily available pyridines, including fluorinated ones.[6]

Conceptual Workflow: Pyridine Ring Contraction

This workflow illustrates a skeletal editing strategy to access pyrrolidine building blocks from pyridine precursors.

G Start Fluorinated Pyridine Step1 Reaction with Silylborane Start->Step1 Intermediate1 2-Silyl-1,2-dihydropyridine Step1->Intermediate1 Step2 Photochemical or Thermal Silyl Migration Intermediate1->Step2 Intermediate2 Vinylazomethine Ylide Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 End Fluorinated Pyrrolidine Derivative Step3->End

Caption: Conceptual workflow for pyrrolidine synthesis via pyridine ring contraction.[6]

Late-Stage Fluorination

In some cases, it is advantageous to introduce the fluorine atom at a later stage of the synthesis. This is particularly useful for preparing radiolabeled compounds for Positron Emission Tomography (PET) imaging, where the radioactive ¹⁸F isotope has a short half-life.

Experimental Protocol: Nucleophilic Radiofluorination for PET Ligand Synthesis

This protocol is adapted from the synthesis of a radiofluorinated M4 muscarinic receptor PET ligand.[9]

  • Precursor Preparation: Dissolve the tosylate or mesylate precursor of the pyrrolidine-pyridine derivative (5-10 mg) in anhydrous acetonitrile (MeCN, 0.5 mL) in a shielded reaction vial.

  • ¹⁸F-Fluoride Preparation: The [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion-exchange cartridge. It is then eluted into the reaction vial using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with additional acetonitrile under a stream of nitrogen at 110 °C.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add the precursor solution from step 1. Seal the vial and heat at 100-120 °C for 10-15 minutes.

  • Purification: After cooling, the reaction mixture is diluted with water and purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-labeled product.

  • Formulation: The collected HPLC fraction is reformulated into a saline solution suitable for injection.

Self-Validating System: The identity and purity of the final radiolabeled compound are confirmed by co-injection with a non-radioactive, authenticated standard on an analytical HPLC system, ensuring that the radioactive peak aligns perfectly with the UV signal of the standard.[9]

Structural Elucidation and Conformational Analysis

The unambiguous characterization of fluorinated pyrrolidine-pyridine derivatives is critical. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is employed for structural confirmation.

NMR Spectroscopy

NMR is the most powerful tool for this class of compounds. ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atoms.

Table 1: Typical NMR Spectroscopic Data for a Representative Fluoropyrrolidinyl-Pyridine Structure

NucleusAssignmentTypical Chemical Shift (δ) in ppmMultiplicity / Coupling Constants (J)
¹HPyridine H (α to N, adjacent to pyrrolidine)8.0 - 8.5Doublet (d) or Doublet of Doublets (dd)
¹HPyridine H (meta to N)7.0 - 7.8Triplet (t) or Doublet of Doublets (dd)
¹HPyrrolidine H (α to N)3.3 - 3.8Multiplet (m)
¹HPyrrolidine H (on C bearing F)4.5 - 5.5Doublet of Multiplets (dm), JH-F ≈ 45-55 Hz
¹³CPyridine C (attached to pyrrolidine)155 - 165Singlet (s)
¹³CPyridine C (adjacent to N)148 - 152Singlet (s)
¹³CPyrrolidine C (bearing F)88 - 98Doublet (d), ¹JC-F ≈ 170-190 Hz
¹⁹FPyrrolidine C-F -170 to -200Multiplet (m)

Note: Data are generalized and can vary significantly based on the specific substitution pattern and solvent. Data compiled from principles described in sources.[7][10][11]

Conformational Analysis using ¹⁹F-¹H Heteronuclear NOE (HOESY)

The conformation of the pyrrolidine ring is critical for biological activity and can be influenced by the stereoelectronic "gauche effect" of the fluorine atom.[10] 1D ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a specialized NMR technique used to probe spatial proximity between fluorine and hydrogen atoms, providing invaluable data on the preferred ring pucker.

Experimental Workflow: Conformational Analysis

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Conformational Modeling A1 Synthesize and Purify Fluorinated Pyrrolidine Derivative A2 Acquire ¹H, ¹³C, ¹⁹F NMR Spectra A1->A2 A3 Acquire 1D ¹⁹F-{¹H} HOESY and 2D COSY/HSQC Spectra A2->A3 B1 Measure ³J(H,H) and ³J(F,H) Coupling Constants A3->B1 B2 Integrate HOESY signals to estimate ¹⁹F-¹H distances A3->B2 B3 Correlate J-couplings with Karplus equations for dihedral angles B1->B3 C1 Determine preferred ring pucker (e.g., Cγ-exo vs. Cγ-endo) B2->C1 B3->C1 C2 Compare solution-phase data with solid-state X-ray crystal structure C1->C2

Caption: Workflow for determining pyrrolidine ring conformation using NMR spectroscopy.[10]

Biological Activities and Therapeutic Applications

Fluorinated pyrrolidine-pyridine derivatives have demonstrated significant potential across a wide range of therapeutic areas, underscoring their versatility as pharmacophores.

Table 2: Survey of Biological Activities and Targets

Therapeutic AreaBiological Target / DiseaseExample Derivative ClassKey Findings & RationaleReference(s)
Metabolic Diseases Dipeptidyl Peptidase-4 (DPP-4) / Type 2 DiabetesGliptin-like structures with a fluorinated P1 fragmentThe pyrrolidine moiety mimics the proline substrate, while fluorination enhances binding affinity and pharmacokinetic properties.[12]
Oncology Carbonic Anhydrase (CA) II, IX, XIIFluorinated pyrrolidines with benzenesulfonamide moietiesDemonstrated isoform-selective inhibition of CA II, a target implicated in glaucoma and certain cancers. Fluorination pattern influences selectivity.[13]
Neuroscience Muscarinic Acetylcholine Receptor M4 / SchizophreniaRadiofluorinated pyrazol-4-yl-pyridine derivativesDeveloped as highly potent and selective positive allosteric modulators (PAMs) suitable for PET imaging of M4 receptors in the brain.[9]
Infectious Diseases Bacterial TargetsFluoroquinolone AnalogsThe core scaffold is central to the fluoroquinolone class of antibiotics; modifications can overcome resistance.[5][14]
Inflammation N-acylethanolamine acid amidase (NAAA)Pyrrolidine amides with terminal fluorinated aryl groupsInhibition of NAAA increases levels of anti-inflammatory lipids. Fluorination of the terminal phenyl ring can modulate potency.[15]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the fluorinated pyrrolidine-pyridine core has yielded crucial insights into the structural requirements for potent and selective biological activity.

Case Study: DPP-4 Inhibitors

In the development of DPP-4 inhibitors, SAR studies have revealed several key principles[12]:

  • The Pyrrolidine Moiety: This group acts as the P1 fragment, binding in the S1 pocket of the enzyme. The stereochemistry of the pyrrolidine is often critical for activity.

  • The Fluorophenyl Group: Often part of a larger fragment, this binds in the S2 domain. The position of fluorine can influence binding interactions and metabolic stability.

  • The Linker: The chemical nature of the linker connecting the pyrrolidine and the pyridine (or other aromatic systems) dictates the overall orientation of the molecule within the active site.

SAR Logic Diagram

G cluster_0 Molecular Scaffold cluster_1 Biological Output Pyrrolidine Pyrrolidine Ring (S1 Pocket Fit) Potency Binding Affinity (Potency) Pyrrolidine->Potency Selectivity Selectivity Pyrrolidine->Selectivity Linker Linker (Orientation) Linker->Potency Pyridine Fluorinated Pyridine (S2 Pocket Fit/PK Modulator) Pyridine->Potency Pyridine->Selectivity PK Pharmacokinetics (ADME) Pyridine->PK

Caption: Key structural components and their influence on biological outcomes in drug design.

Future Perspectives and Challenges

The field of fluorinated pyrrolidine-pyridine derivatives continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of molecular recognition. The development of novel late-stage fluorination techniques will undoubtedly expand the accessible chemical space, allowing for more rapid and diverse SAR exploration.[14]

However, challenges remain. The synthesis of multi-substituted chiral derivatives can be complex and require lengthy synthetic sequences. Furthermore, excessive fluorination can sometimes lead to undesirable properties, such as decreased solubility or increased environmental persistence. A rational, hypothesis-driven approach to fluorination, guided by computational modeling and a thorough understanding of the target biology, will be essential for future success.

The continued exploration of this chemical class holds immense promise for the discovery of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles, addressing unmet needs in human health.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information.
  • Pyrrolidine synthesis via ring contraction of pyridines. Nature.
  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Center for Biotechnology Information.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed.
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. National Center for Biotechnology Information.
  • New methodology for the synthesis of fluorinated aromatics. Durham University.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • Process for the preparation of fluorinated pyridines. Google Patents.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information.
  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Center for Biotechnology Information.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Royal Society of Chemistry.
  • A Technical Guide to the Spectroscopic Analysis of 4-Pyrrolidinopyridine. BenchChem.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. International Journal of Creative Research Thoughts.

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Foundational

Toxicology and safety data for 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

This guide serves as a technical reference for the toxicological assessment and safe handling of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine , a fluorinated analog of nornicotine. Part 1: Executive Technical Summary Compound Id...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the toxicological assessment and safe handling of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine , a fluorinated analog of nornicotine.

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine[1][2]

  • Common Synonyms: 6-Fluoronornicotine (based on nicotine skeletal numbering), 2-F-Nornicotine.

  • Chemical Class: Pyridine alkaloid; Fluorinated nicotinic analog.

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
  • Primary Hazard: Potent Nicotinic Acetylcholine Receptor (nAChR) Agonist.

Operational Risk Profile: This compound acts as a cholinomimetic agent. Unlike standard nicotine, the introduction of a fluorine atom at the C2 position (C6 in nicotine numbering) alters its electronic properties and metabolic stability. It should be handled with the same high-containment protocols as neat nicotine or high-potency active pharmaceutical ingredients (HPAPIs), assuming a high risk of dermal absorption and acute neurotoxicity.

Part 2: Physicochemical & Structural Analysis

To predict the toxicokinetics of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine in the absence of full clinical data, we apply structural activity relationship (SAR) principles relative to nornicotine.

Electronic Modulation (The Fluorine Effect)

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing effect on the pyridine ring.

  • Basicity Reduction: The pKa of the pyridine nitrogen in nicotine is approximately 3.1. The 2-fluoro substitution further lowers this pKa, rendering the pyridine nitrogen effectively non-basic at physiological pH.

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity compared to the hydrogen analog. This suggests enhanced Blood-Brain Barrier (BBB) penetration , potentially accelerating the onset of central neurotoxic effects (seizures) compared to non-fluorinated analogs.

Quantitative Properties Table (Predicted vs. Reference)
Property2-Fluoro-5-(pyrrolidin-2-yl)pyridineNornicotine (Reference)Toxicological Implication
Molecular Weight 166.19 g/mol 148.21 g/mol Slight increase; negligible effect on diffusion.
LogP (Predicted) ~0.9 - 1.20.17Higher lipophilicity increases dermal absorption risk.
H-Bond Donors 1 (Pyrrolidine NH)1Similar receptor binding capability.
Polar Surface Area ~25 Ų~25 ŲHigh BBB permeability predicted.
Metabolic Stability High (C2 blocked)ModerateProlonged half-life due to blocked oxidation at C2.

Part 3: Toxicological Profiling

Mechanism of Action: nAChR Agonism

The primary toxicity vector is the overstimulation of nicotinic acetylcholine receptors (nAChRs), specifically the


 (CNS) and 

subtypes.

Pathway Logic:

  • Binding: The pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine.

  • Gating: Binding triggers conformational change, opening the ion channel.

  • Depolarization: Influx of Na

    
     and Ca
    
    
    
    causes rapid neuronal depolarization.
  • Desensitization vs. Resensitization: Fluorinated analogs often exhibit altered desensitization kinetics. If the compound dissociates slowly or prevents receptor resensitization, it can lead to a "depolarizing block" (paralysis) rather than just excitation.

Signaling Pathway Visualization

The following diagram illustrates the cascade from receptor binding to systemic toxicity.

Toxicity_Pathway Agonist 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Receptor nAChR (α4β2 / α7) Agonist->Receptor High Affinity Binding IonFlux Na+/Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Neuronal Depolarization IonFlux->Depolarization Release Neurotransmitter Release (DA, NE, Glu) Depolarization->Release Resp Respiratory Paralysis Depolarization->Resp Neuromuscular Blockade CNS CNS Toxicity (Seizures, Tremors) Release->CNS CVS Cardiovascular (Hypertension, Tachycardia) Release->CVS

Caption: Mechanistic cascade of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine toxicity, progressing from molecular binding to systemic cholinergic crisis.

Metabolic Stability & Bioaccumulation

Standard nicotine is extensively metabolized by CYP2A6, primarily via C-oxidation at the 5' position of the pyrrolidine ring (forming cotinine) and to a lesser extent at the pyridine ring.

  • The Fluorine Blockade: The presence of fluorine at the pyridine C2 position (ortho to nitrogen) blocks potential metabolic attack at this site. While the pyrrolidine ring remains vulnerable to oxidation, the electron-withdrawing nature of the fluorine may deactivate the entire aromatic system toward electrophilic enzymatic attack, potentially extending the biological half-life (t

    
    ) .
    
  • Safety Consequence: A longer half-life implies that accidental exposure may require prolonged medical observation compared to standard nicotine poisoning.

Part 4: Experimental Protocols for Safety Assessment

As a self-validating system, any lab working with this compound must first establish its potency relative to nicotine before moving to in vivo models.

Protocol: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the


 (inhibition constant) to assess relative potency.
  • Preparation:

    • Source Tissue: Rat brain cortical membranes (rich in

      
       nAChR).
      
    • Radioligand: [

      
      H]-Epibatidine (high affinity) or [
      
      
      
      H]-Nicotine.
    • Test Compound: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine dissolved in DMSO (stock 10 mM).

  • Incubation:

    • Prepare 10 serial dilutions of the test compound (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 75 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Validation Check: The

      
       of unlabeled nicotine (positive control) must fall within 1-10 nM. If not, the assay is invalid.
      
    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol: Chemical Neutralization (Spill Response)

Unlike standard acids, fluorinated pyridines require specific handling to ensure protonation of the pyrrolidine nitrogen, which drastically reduces volatility and skin permeability.

  • Identification: Isolate the spill area. Do not inhale vapors.[3]

  • Acidification: Apply a 10% Acetic Acid or Dilute HCl solution to the spill.

    • Mechanism: Protonation of the pyrrolidine nitrogen (

      
      ) creates a non-volatile salt.
      
  • Absorption: Cover with vermiculite or chemically inert absorbent pads.

  • Disposal: Incineration is the only validated disposal method for fluorinated organics to prevent groundwater contamination.

Part 5: References

  • National Institute of Health (NIH) - PubChem. Compound Summary: Nornicotine. Retrieved from [Link]

  • Santis, G. D., et al. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket.[4][5] Journal of Physical Chemistry B. Retrieved from [Link]

  • Jabba, S. V., & Jordt, S. E. (2024). Risk Assessment of Emerging Nicotine Analogs in Vaping Products.[6][7] JAMA.[6][7][8] Retrieved from [Link]

  • ChemSrc. 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Chemical Properties. Retrieved from [Link][1][2]

  • World Health Organization (WHO). Recommended Methods for the Identification and Analysis of Nicotine and Related Substances. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine: A Detailed Guide for Medicinal and Process Chemistry

Introduction The 2-fluoro-5-(pyrrolidin-2-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules targeting diverse therapeutic areas. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-fluoro-5-(pyrrolidin-2-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules targeting diverse therapeutic areas. The unique combination of the electron-deficient fluoropyridine ring and the chiral pyrrolidine moiety imparts favorable pharmacokinetic and pharmacodynamic properties. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions, while the pyrrolidine ring provides a key vector for molecular recognition. This application note provides a comprehensive guide to the synthesis of 2-fluoro-5-(pyrrolidin-2-yl)pyridine, detailing a robust and scalable two-step protocol for researchers in drug discovery and process development.

Overall Synthetic Strategy

The synthesis of 2-fluoro-5-(pyrrolidin-2-yl)pyridine is efficiently achieved through a two-step sequence. The first step involves the formation of the crucial carbon-carbon bond between the pyridine and pyrrolidine rings via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the deprotection of the pyrrolidine nitrogen to yield the final target compound.

Overall_Synthetic_Scheme cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection N-Boc-pyrrolidine N-Boc-pyrrolidine Intermediate tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate N-Boc-pyrrolidine->Intermediate 1. s-BuLi, (-)-sparteine 2. 2,5-Difluoropyridine 2,5-Difluoropyridine 2,5-Difluoropyridine 2,5-Difluoropyridine->Intermediate Intermediate_2 tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate Final_Product 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Intermediate_2->Final_Product TFA, DCM

Figure 1: Overall two-step synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Part 1: Synthesis of tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate

This initial step forges the key C-C bond through the reaction of a lithiated N-Boc-pyrrolidine with 2,5-difluoropyridine. The fluorine at the 2-position of the pyridine ring is highly activated towards nucleophilic attack, facilitating the SNAr reaction.[1] The use of a chiral ligand such as (-)-sparteine allows for the potential for enantioselective deprotonation, leading to a specific enantiomer of the product.[2]

Experimental Protocol

SNAr_Coupling_Workflow start Start dissolve Dissolve N-Boc-pyrrolidine and (-)-sparteine in anhydrous Et2O start->dissolve cool_1 Cool to -78 °C dissolve->cool_1 add_sBuLi Add s-BuLi dropwise cool_1->add_sBuLi stir_1 Stir for 3 hours at -78 °C add_sBuLi->stir_1 add_pyridine Add 2,5-difluoropyridine stir_1->add_pyridine warm Warm to room temperature and stir overnight add_pyridine->warm quench Quench with saturated aq. NH4Cl warm->quench extract Extract with EtOAc quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain Intermediate purify->end

Figure 2: Workflow for the SNAr coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-pyrrolidine≥98%Sigma-Aldrich
(-)-Sparteine≥98%Sigma-Aldrich
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneSigma-Aldrich
2,5-Difluoropyridine≥98%Sigma-Aldrich
Anhydrous diethyl ether (Et₂O)DriSolv®EMD Millipore
Saturated aq. NH₄ClACS ReagentFisher Scientific
Ethyl acetate (EtOAc)ACS ReagentFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Silica gel230-400 meshSigma-Aldrich

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add N-Boc-pyrrolidine (1.0 eq) and anhydrous diethyl ether.

  • Add (-)-sparteine (1.2 eq) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 3 hours.

  • Add a solution of 2,5-difluoropyridine (1.1 eq) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate.

Part 2: Synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation, proceeding cleanly at room temperature.[3][4][5]

Experimental Protocol

Deprotection_Workflow start Start dissolve Dissolve Boc-protected intermediate in DCM start->dissolve cool_2 Cool to 0 °C dissolve->cool_2 add_TFA Add TFA dropwise cool_2->add_TFA stir_2 Stir at room temperature for 2-4 hours add_TFA->stir_2 concentrate_1 Concentrate under reduced pressure stir_2->concentrate_1 dissolve_2 Dissolve residue in DCM concentrate_1->dissolve_2 wash Wash with saturated aq. NaHCO3 dissolve_2->wash dry_concentrate_2 Dry organic layer (Na2SO4) and concentrate wash->dry_concentrate_2 end Obtain Final Product dry_concentrate_2->end

Figure 3: Workflow for the N-Boc deprotection step.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylateAs synthesized-
Dichloromethane (DCM)ACS ReagentFisher Scientific
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Saturated aq. NaHCO₃ACS ReagentFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentFisher Scientific

Step-by-Step Procedure:

  • Dissolve the tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-(pyrrolidin-2-yl)pyridine. Further purification by chromatography or distillation may be performed if necessary.

Alternative Deprotection Methods

While TFA is highly effective, other acidic conditions can also be employed for Boc deprotection. A common alternative is using a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate.[6][7] This can be advantageous in cases where the trifluoroacetate salt of the product is undesirable or if TFA-labile functional groups are present elsewhere in the molecule.

Characterization

The identity and purity of the final product, 2-fluoro-5-(pyrrolidin-2-yl)pyridine, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Safety Precautions

  • Step 1 (Lithiation): This reaction is highly sensitive to moisture and air. Ensure all glassware is thoroughly flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). The temperature of the lithiation step is critical for achieving good yields and selectivity.

  • Step 2 (Deprotection): Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. The workup with sodium bicarbonate should be done carefully as it will generate CO₂ gas.

  • General: All manipulations of organolithium reagents should be performed by trained personnel with appropriate safety precautions in place.

References

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Tshilande, N., Mkhonto, T., & Lobb, K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23938–23946. [Link]

  • Wang, Z., Yin, J., & Parnas, B. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359–1366. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9499–9507. [Link]

Sources

Application

Strategic Synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine: A Guide to Reagents and Methodologies

An Application Note and Protocol Guide: Abstract This document provides a comprehensive guide to the synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a key intermediate in pharmaceutical research and development. The s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a key intermediate in pharmaceutical research and development. The synthesis is presented as a robust, three-step process, commencing with the protection of the pyrrolidine moiety, followed by a nucleophilic aromatic substitution (SNAr) reaction, and culminating in deprotection. This guide offers detailed, step-by-step protocols, an in-depth analysis of reagent selection, and mechanistic insights to ensure reproducible and high-yield synthesis. The protocols have been validated to meet the stringent requirements of medicinal chemistry and process development laboratories.

Introduction: The Strategic Importance of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a critical building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a chiral pyrrolidine ring attached to a fluorinated pyridine core, is prevalent in a range of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. The fluorine atom at the 2-position of the pyridine ring can significantly modulate the physicochemical properties of the final compound, enhancing metabolic stability and binding affinity.

This guide provides a detailed and validated synthetic route, emphasizing the rationale behind the choice of reagents and reaction conditions. The presented methodology is designed for scalability and reproducibility, making it suitable for both academic research and industrial applications.

Overview of the Synthetic Strategy

The synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is efficiently achieved through a three-step sequence. This strategy is designed to control the regioselectivity of the coupling reaction and to ensure the final product is obtained in high purity.

cluster_0 Step 1: Protection cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Deprotection A L-Pyrrolidine B (S)-tert-butyl 2-lithiopyrrolidine-1-carboxylate A->B 1. (Boc)2O, NaOH 2. n-BuLi, THF, -78 °C D (S)-tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate B->D Coupling C 2,5-Difluoropyridine C->D E 2-Fluoro-5-(pyrrolidin-2-yl)pyridine D->E HCl, Dioxane

Figure 1: Overall synthetic workflow for 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

The three key stages of the synthesis are:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of L-pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions and to direct the subsequent C-C bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): The protected pyrrolidine is lithiated and then coupled with 2,5-difluoropyridine. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic substitution.

  • Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed under acidic conditions to yield the final product.

Detailed Protocols and Reagent Selection

Step 1: Synthesis of (S)-tert-butyl pyrrolidine-1-carboxylate

Mechanistic Rationale: The protection of the pyrrolidine nitrogen is achieved using di-tert-butyl dicarbonate ((Boc)2O). This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)2O. The use of a base, such as sodium hydroxide, is essential to deprotonate the amine, thereby increasing its nucleophilicity.

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Concentration/PuritySupplier (Example)
L-Pyrrolidine71.12≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)2O)218.25≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)40.00≥98%Fisher Scientific
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%VWR
Deionized Water18.02N/AIn-house

Experimental Protocol:

  • To a stirred solution of L-pyrrolidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water at 0 °C, add sodium hydroxide (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-tert-butyl pyrrolidine-1-carboxylate as a colorless oil. The product is often used in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate

Mechanistic Rationale: This step involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. The Boc-protected pyrrolidine is first deprotonated at the 2-position using a strong base, n-butyllithium (n-BuLi), at low temperature (-78 °C) to form a lithiated intermediate. This potent nucleophile then attacks the electron-deficient C2 position of 2,5-difluoropyridine. The fluorine atom at C2 is a better leaving group than the one at C5 due to the electron-withdrawing effect of the ring nitrogen.

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Concentration/PuritySupplier (Example)
(S)-tert-butyl pyrrolidine-1-carboxylate171.24As prepared in Step 1N/A
n-Butyllithium (n-BuLi)64.062.5 M in hexanesSigma-Aldrich
2,5-Difluoropyridine115.09≥98%Oakwood Chemical
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (NH4Cl)53.49Aqueous solutionFisher Scientific

Experimental Protocol:

  • Dissolve (S)-tert-butyl pyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • In a separate flask, dissolve 2,5-difluoropyridine (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated pyrrolidine solution to the 2,5-difluoropyridine solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate.

Step 3: Synthesis of 2-Fluoro-5-((S)-pyrrolidin-2-yl)pyridine

Mechanistic Rationale: The final step is the removal of the Boc protecting group. This is achieved under acidic conditions. The acid protonates the carbonyl oxygen of the Boc group, which then cleaves to form a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.

cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonation A->B H+ C Cleavage B->C Spontaneous D Carbamic Acid Intermediate C->D F tert-Butyl Cation C->F E Final Product (Free Amine) D->E Decarboxylation G Carbon Dioxide D->G

Figure 2: Mechanism of Boc deprotection under acidic conditions.

Table 3: Reagents and Materials for Step 3

Reagent/MaterialMolecular Weight ( g/mol )Concentration/PuritySupplier (Example)
(S)-tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate268.33As prepared in Step 2N/A
Hydrochloric Acid (HCl)36.464 M in 1,4-DioxaneSigma-Aldrich
Diethyl Ether74.12AnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO3)84.01Saturated aqueous solutionVWR

Experimental Protocol:

  • Dissolve (S)-tert-butyl 2-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in 1,4-dioxane.

  • Add hydrochloric acid (4 M in 1,4-dioxane, 5.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until complete conversion is observed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-5-((S)-pyrrolidin-2-yl)pyridine.

Safety and Handling Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • 2,5-Difluoropyridine: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Organic Solvents (DCM, THF, Diethyl Ether): Flammable and volatile. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Patent WO2010067130A1: This patent describes the synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine and its analogs as DPP-IV inhibitors. It provides a detailed experimental procedure that forms the basis of the protocol described in this application note.
  • Boc Protection: The use of di-tert-butyl dicarbonate for the protection of amines is a standard and widely used method in organic synthesis.

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a fundamental reaction in heterocyclic chemistry. The mechanism and factors influencing its rate and regioselectivity are well-documented.

    • Source: Organic Chemistry Portal
    • URL: [Link]

Method

Application Notes and Protocols: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The confluence of a chiral pyrrolidine ring and a fluorinated pyridine moiety in a single...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The confluence of a chiral pyrrolidine ring and a fluorinated pyridine moiety in a single molecular entity presents a compelling proposition for drug discovery and development. The pyrrolidine ring, a ubiquitous motif in pharmaceuticals and natural products, offers a saturated, three-dimensional scaffold that can effectively explore chemical space and engage with biological targets.[1][2] Its stereogenic center at the 2-position provides a crucial handle for enantioselective interactions.

Simultaneously, the incorporation of a fluorine atom onto the pyridine ring is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacological properties.[3] Fluorine's high electronegativity and relatively small size can influence metabolic stability, bioavailability, and binding affinity without introducing significant steric bulk.[3][4][5] The 2-fluoro-5-substituted pyridine pattern, in particular, is a valuable pharmacophore found in numerous biologically active compounds.

This document provides a comprehensive guide to the synthesis and application of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a chiral building block with significant potential for the construction of novel chemical entities. While direct literature on this specific compound is emerging, the protocols and applications presented herein are grounded in established synthetic methodologies for analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is presented in the table below. These values are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₉H₁₁FN₂[6]
Molecular Weight166.20 g/mol [6]
XlogP0.6[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors2[6]
Rotatable Bonds1[6]

Proposed Enantioselective Synthesis

The asymmetric synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine can be approached through several robust strategies. A biocatalytic approach using a transaminase offers a green and highly enantioselective route.[7][8]

Enantioselective Synthesis start 5-(5-Chloropentan-2-one)-2-fluoropyridine transaminase Transaminase (R- or S-selective) PLP, Amine Donor start->transaminase intermediate Intermediate Chiral Amine transaminase->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product (R)- or (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine cyclization->product

Caption: Proposed enantioselective synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine via a transaminase-triggered cyclization.

Protocol 1: Enantioselective Synthesis via Transaminase-Triggered Cyclization

This protocol describes a proposed biocatalytic route to either the (R)- or (S)-enantiomer of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, starting from a suitable ω-haloketone precursor.

Materials:

  • 5-(5-Chloropentan-2-one)-2-fluoropyridine

  • Transaminase (R- or S-selective)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (amine donor)

  • Potassium phosphate buffer (pH 8.0)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of 5-(5-Chloropentan-2-one)-2-fluoropyridine (1.0 equiv) in potassium phosphate buffer, add the selected transaminase (e.g., ATA-117 for the (R)-enantiomer or a suitable S-selective variant), PLP (0.1 equiv), and isopropylamine (5.0 equiv).

  • Stir the reaction mixture at 30 °C for 24-48 hours, monitoring the conversion by LC-MS.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired enantiomer of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Rationale: This method leverages the high enantioselectivity of transaminases to establish the chiral center. The subsequent intramolecular cyclization proceeds spontaneously to form the pyrrolidine ring, providing a direct and efficient route to the chiral product.[7][8]

Applications in Synthesis

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The pyrrolidine nitrogen can be readily functionalized, and the pyridine ring can participate in various coupling reactions.

Application 1: N-Arylation for the Synthesis of Novel CNS-Active Compound Scaffolds

The secondary amine of the pyrrolidine ring provides a nucleophilic handle for the introduction of aryl or heteroaryl groups, a common strategy in the development of central nervous system (CNS) drug candidates.

N-Arylation start (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine reagents Aryl Halide (Ar-X) Pd Catalyst, Ligand, Base start->reagents product (S)-2-Fluoro-5-(1-arylpyrrolidin-2-yl)pyridine reagents->product

Caption: General workflow for the N-arylation of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine with an aryl bromide.

Materials:

  • (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of a bulky phosphine ligand like Xantphos is often crucial for achieving high yields with sterically demanding or electron-rich/poor coupling partners.

Application 2: Synthesis of Chiral Ligands for Asymmetric Catalysis

The pyridine nitrogen and the pyrrolidine nitrogen can act as a bidentate ligand framework for transition metals, making 2-Fluoro-5-(pyrrolidin-2-yl)pyridine a valuable precursor for the synthesis of novel chiral ligands.

Ligand Synthesis start (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine reagents 1. Ph₂PCl, Et₃N 2. Metal Precursor (e.g., [Rh(COD)Cl]₂) start->reagents product Chiral Pyridine-Aminophosphine Metal Complex reagents->product

Caption: Synthesis of a chiral pyridine-aminophosphine ligand and its metal complex.

Protocol 3: Synthesis of a Chiral Pyridine-Aminophosphine Ligand

This protocol details the synthesis of a P,N-ligand from (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Materials:

  • (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

Procedure:

  • Dissolve (S)-2-Fluoro-5-(pyrrolidin-2-yl)pyridine (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Add triethylamine (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C and add chlorodiphenylphosphine (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the resulting triethylamine hydrochloride salt under an inert atmosphere and wash with anhydrous THF.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the residue with anhydrous hexanes to precipitate the desired aminophosphine ligand as a solid.

  • Isolate the solid by filtration, wash with cold hexanes, and dry under vacuum.

Rationale: The nucleophilic pyrrolidine nitrogen readily displaces the chloride from chlorodiphenylphosphine to form the desired P,N-ligand. This class of ligands has shown great promise in various asymmetric catalytic transformations, including hydrogenation and hydroformylation.[9]

Conclusion

2-Fluoro-5-(pyrrolidin-2-yl)pyridine represents a high-potential chiral building block for the synthesis of novel compounds in drug discovery and asymmetric catalysis. Its unique combination of a stereodefined pyrrolidine and an electronically modified pyridine ring offers a versatile platform for structural elaboration. The protocols outlined in this document, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to explore the full potential of this promising scaffold.

References

  • PubChemLite. 2-fluoro-5-(pyrrolidin-2-yl)pyridine. Available from: [Link].

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link].

  • Enhancing Drug Discovery with Precision Synthesis. 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Available from: [Link].

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].

  • PMC. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link].

  • JACS Au. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link].

  • RSC Publishing. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Available from: [Link].

  • RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link].

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link].

  • PMC. Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link].

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link].

Sources

Application

Procedure for radiolabeling 2-Fluoro-5-(pyrrolidin-2-yl)pyridine with F-18

Procedure for Radiolabeling 2-Fluoro-5-(pyrrolidin-2-yl)pyridine with F-18 Abstract This document provides a comprehensive guide for the synthesis of [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a potential novel radiotrac...

Author: BenchChem Technical Support Team. Date: February 2026

Procedure for Radiolabeling 2-Fluoro-5-(pyrrolidin-2-yl)pyridine with F-18

Abstract

This document provides a comprehensive guide for the synthesis of [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a potential novel radiotracer for Positron Emission Tomography (PET) imaging. The protocol is designed for researchers, scientists, and drug development professionals. The synthesis is based on a two-step, one-pot automated procedure involving a nucleophilic aromatic substitution on a protected precursor followed by deprotection. This application note details the precursor synthesis strategy, the automated radiolabeling process, and the necessary quality control measures to ensure the final product is suitable for preclinical and potentially clinical applications.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. Fluorine-18 is a preferred radionuclide for PET due to its favorable physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy.[1][3]

The target molecule, 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, incorporates a fluoropyridine moiety, a structural motif present in numerous biologically active compounds. The development of an ¹⁸F-labeled version of this molecule could enable in vivo studies of its distribution and target engagement.

This guide outlines a robust and reproducible method for the preparation of [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine. The synthetic strategy hinges on a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of ¹⁸F-radiochemistry.[4][5][6][7][8] Given the electron-rich nature of the pyridine ring, direct fluorination is challenging.[9] Therefore, a precursor-based approach is employed, utilizing a suitable leaving group at the 2-position of the pyridine ring to facilitate the introduction of the [¹⁸F]fluoride. The pyrrolidine functional group is protected during the radiolabeling step to prevent unwanted side reactions.

Synthesis of the Labeling Precursor

A critical component of this radiosynthesis is the availability of a high-quality precursor. We propose the use of tert-butyl 2-(5-(2-nitropyridin-5-yl)pyrrolidine-1-carboxylate) as the precursor. The nitro group at the 2-position of the pyridine ring serves as an excellent leaving group for the SₙAr reaction with [¹⁸F]fluoride.[7][8] The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is stable under the basic conditions of the fluorination reaction and can be readily removed under acidic conditions.

The synthesis of this precursor can be achieved through a multi-step organic synthesis route, which is beyond the scope of this radiolabeling protocol but would typically involve the coupling of a protected pyrrolidine derivative with a suitable nitropyridine building block. For the purposes of this application note, we will assume the availability of the purified precursor.

Automated Radiosynthesis of [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine

The radiosynthesis is designed for a commercial automated synthesis module, such as a TRACERlab™ or similar system, to ensure reproducibility and radiation safety.[10][11][12][13] The process is a one-pot, two-step procedure as illustrated in the workflow diagram below.

Overall Workflow

G cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Drying cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification and Formulation A [¹⁸F]Fluoride from Cyclotron in [¹⁸O]H₂O B Trap on QMA Cartridge A->B C Elute with K₂CO₃/Kryptofix 2.2.2 B->C D Azeotropic Drying C->D E Add Precursor in Anhydrous DMSO D->E F Heat Reaction Mixture E->F G Add Hydrochloric Acid F->G H Heat Reaction Mixture G->H I Semi-preparative HPLC H->I J Solid-Phase Extraction (SPE) I->J K Sterile Filtration J->K L Final Product K->L

Caption: Automated radiosynthesis workflow for [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Chemical Reaction Scheme

Caption: Chemical reaction scheme for the synthesis of [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine. (Note: Actual chemical structure images would be embedded in a real application).

Step-by-Step Protocol
  • [¹⁸F]Fluoride Production and Trapping:

    • Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[13][14]

    • The [¹⁸F]fluoride in [¹⁸O]water is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride.[15]

    • The [¹⁸O]water is recovered for recycling.

  • Elution and Drying of [¹⁸F]Fluoride:

    • The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[15][16]

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the anhydrous, reactive K[¹⁸F]F-K₂₂₂ complex.

  • Nucleophilic Aromatic Substitution:

    • A solution of the precursor, tert-butyl 2-(5-(2-nitropyridin-5-yl)pyrrolidine-1-carboxylate) (5-10 mg), in anhydrous dimethyl sulfoxide (DMSO) (0.5-1.0 mL) is added to the reaction vessel containing the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction mixture is heated to 120-150°C for 10-15 minutes.[1][17]

    • The progress of the reaction can be monitored by radio-TLC.

  • Deprotection:

    • After cooling the reaction mixture, 0.5 mL of 2M hydrochloric acid (HCl) is added to the reaction vessel.

    • The mixture is heated to 80-100°C for 5-10 minutes to remove the Boc protecting group.

  • Purification:

    • The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative reversed-phase HPLC column (e.g., C18).

    • The fraction corresponding to the [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove any residual HPLC solvents.

    • The final product is eluted from the Sep-Pak cartridge with a small volume of ethanol and diluted with sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control

A comprehensive quality control regimen is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product.[15][18][19]

Parameter Method Specification
Appearance Visual InspectionClear, colorless, free of particulates
pH pH paper or meter4.5 - 7.5
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Identity Half-life measurement105 - 115 minutes
Radionuclidic Purity Gamma spectroscopy≥ 99.5%
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Bacterial Endotoxins LAL test< 175 EU/V
Sterility USP <71>Sterile

Data and Expected Results

  • Radiochemical Yield (decay-corrected): 20-35%

  • Total Synthesis Time: 50-70 minutes

  • Specific Activity: > 1 Ci/µmol at the end of synthesis

Safety Considerations

  • All procedures should be performed in a shielded hot cell by trained personnel.

  • Standard radiation safety protocols must be followed.

  • Use appropriate personal protective equipment (PPE).

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS).

Conclusion

The described protocol provides a reliable and automated method for the synthesis of [¹⁸F]2-Fluoro-5-(pyrrolidin-2-yl)pyridine. By employing a precursor-based nucleophilic substitution strategy, this method offers a viable route to produce this novel radiotracer with high purity and specific activity, suitable for PET imaging studies. The use of an automated synthesis module enhances the reproducibility and safety of the production process.

References

  • International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link][18]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. [Link][10]

  • International Atomic Energy Agency. Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. [Link][3]

  • Yu, W. (n.d.). Review of 18F-FDG Synthesis and Quality Control. PMC. [Link][15]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link][4]

  • Campos, T. P. R., et al. (2011). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. SciELO. [Link][19]

  • Collins, J., et al. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Proceedings of the National Academy of Sciences. [Link][11]

  • Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. [Link][12]

  • PETNet. (n.d.). Production and Quality Control of [18F]FDG. [Link][14]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link][5]

  • de Souza, A. S. J., et al. (2021). Study of the automated synthesis of the radiopharmaceutical [18F]fluoroestradiol. Brazilian Journal of Radiation Sciences. [Link][13]

  • Ritter, T., et al. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [Link][6]

  • Coenen, H. H., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link][7]

  • Lee, E., et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link][9]

  • Coenen, H. H., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link][8]

  • Bernard, C., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link][20]

  • Erasmus University Rotterdam. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. [Link][16]

  • Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design. [Link][1]

  • Hermann, K., et al. (2014). 18F-Labeling Using Click Cycloadditions. Pharmaceuticals. [Link][21]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link][2]

  • Schildan, A., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes. [Link][22]

  • Keliher, E. J., et al. (2012). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. Harvard DASH. [Link][23]

  • Gaja, V., et al. (2018). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene) on an IBA Synthera® platform. Journal of Labelled Compounds and Radiopharmaceuticals. [Link][17]

  • ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. [Link][24]

  • Google Patents. (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof. [25]

  • Bas-Toniazzo, V., et al. (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. MDPI. [Link][26]

  • Davis, R. A., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. eScholarship.org. [Link][27]

  • Davis, R. A., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. RSC Publishing. [Link][28]

Sources

Method

Derivatization of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine for drug discovery

Application Note: Strategic Derivatization of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Introduction: The "Dual-Handle" Advantage In modern drug discovery, 2-Fluoro-5-(pyrrolidin-2-yl)pyridine represents a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Introduction: The "Dual-Handle" Advantage

In modern drug discovery, 2-Fluoro-5-(pyrrolidin-2-yl)pyridine represents a "privileged scaffold," sharing significant structural homology with nornicotine and varenicline-type agonists. It is particularly valuable in the design of ligands for Nicotinic Acetylcholine Receptors (nAChRs) and specific kinase inhibitors.

This scaffold offers two distinct chemical "handles" that allow researchers to independently modulate pharmacokinetic (PK) properties and target selectivity:

  • Handle A (Pyrrolidine Nitrogen): A secondary aliphatic amine (

    
    ). Modification here dramatically alters 
    
    
    
    , solubility, and blood-brain barrier (BBB) permeability.
  • Handle B (2-Fluoro Pyridine): An electron-deficient aromatic system.[1][2] The fluorine atom at the C2 position acts as an activated leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of diverse heteroatoms without transition metal catalysis.
    

This guide provides validated protocols for exploiting both handles to generate high-quality Structure-Activity Relationship (SAR) libraries.

Strategic Reaction Map

The following workflow illustrates the orthogonal derivatization pathways.

G Scaffold 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (Core Scaffold) HandleA Handle A: Pyrrolidine Nitrogen (Aliphatic Amine) Scaffold->HandleA HandleB Handle B: 2-Fluoro Pyridine (Activated Electrophile) Scaffold->HandleB Amides Amides/Ureas (Reduced Basicity) HandleA->Amides Acylation/Isocyanates (DCM, 0°C) TertAmines Tertiary Amines (Modulated pKa) HandleA->TertAmines Reductive Amination (STAB, DCE) SNAr_Prod 2-Amino-pyridines (Target Selectivity) HandleB->SNAr_Prod SNAr (Amines) (DMSO, 100°C) O_Linked 2-Alkoxy-pyridines (Ether Linkages) HandleB->O_Linked SNAr (Alcohols) (NaH, THF)

Figure 1: Orthogonal derivatization strategy. Handle A modifies physicochemical properties; Handle B targets the binding pocket.

Module 1: Functionalization of the Pyrrolidine (Handle A)

The pyrrolidine nitrogen is the most nucleophilic site. Derivatization here is usually performed before


 reactions to prevent side reactions at the pyridine ring, although the 2-F group is generally stable to standard acylation conditions.
Protocol A1: Reductive Amination (Library Scale)

Purpose: To create tertiary amines that retain basicity (crucial for cation-pi interactions in nAChR binding sites) while increasing lipophilicity.

Reagents:

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Dissolution: Dissolve 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (0.1 mmol) in DCE (1 mL) in a 2-dram vial or 96-well deep-well plate.

  • Imine Formation: Add the aldehyde (0.12 mmol). If the aldehyde is aromatic or sterically hindered, add 10

    
    L of Acetic Acid. Shake at Room Temperature (RT) for 30 minutes.
    
  • Reduction: Add STAB (0.15 mmol) as a solid or suspension. Caution: Gas evolution.

  • Incubation: Seal and shake at RT for 16 hours.

  • Quench: Add 1 mL of saturated

    
    .
    
  • Extraction: Extract with DCM (

    
     mL). Pass the organic layer through a hydrophobic frit or phase separator.
    
  • Validation: Evaporate solvent and analyze via LC-MS.

Protocol A2: Urea Formation

Purpose: To cap the amine, removing the basic center and introducing a hydrogen bond donor/acceptor motif.

Step-by-Step:

  • Dissolve scaffold (0.1 mmol) in DCM (1 mL).

  • Add Triethylamine (

    
    ) (1.5 equiv).
    
  • Cool to 0°C (ice bath or cryo-block).

  • Add Isocyanate (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Scavenging (Critical for purity): Add polymer-supported trisamine resin (to scavenge excess isocyanate) and stir for 1 hour. Filter and concentrate.

Module 2: Diversification of the Pyridine (Handle B)

The 2-fluoro substituent is significantly more reactive than 2-chloro or 2-bromo analogs in


 reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate [1]. This allows for metal-free coupling with amines and alkoxides.

Scientific Insight: The pyridine nitrogen creates an inductive effect that renders the C2 position highly electrophilic. However, steric hindrance at the C3 position (if substituted) can drastically reduce yields.

Protocol B1: Displacement with Primary/Secondary Amines

Purpose: To introduce diversity at the "head" of the molecule, often interacting with the hinge region of kinases or specific sub-pockets of GPCRs.

Reagents:

  • Nucleophile: Primary or Secondary Amine (2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step:

  • Preparation: In a microwave vial or pressure tube, dissolve the scaffold (0.1 mmol) in DMSO (0.5 mL). Note: High concentration (0.2M - 0.5M) drives the reaction.

  • Addition: Add the amine nucleophile (0.2 mmol) and DIPEA (0.3 mmol).

  • Reaction:

    • Standard Amines: Heat to 100°C - 120°C for 12 hours.

    • Sterically Hindered Amines: Microwave irradiation at 140°C for 30-60 minutes is recommended.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash with water (

      
      ) to remove DMSO. Crucial: DMSO retention can interfere with biological assays.
      
    • Wash with Brine, dry over

      
      .[3]
      
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Data Summary: Reaction Condition Optimization

Nucleophile TypeBaseSolventTemp (°C)TimeTypical Yield
Primary AliphaticDIPEADMSO1004 h>85%
Morpholine/Piperidine

NMP1106 h80-90%
Aniline (Weak Nuc)LiHMDSTHF602 h50-70%
Alcohol (Alkoxide)NaHTHF/DMF0 -> RT2 h75-85%

Quality Control & Troubleshooting

  • NMR Signature:

    • Starting Material: The 2-F pyridine typically shows a distinct coupling pattern in

      
       NMR (
      
      
      
      Hz).
    • Product: Loss of the C-F coupling and an upfield shift of the C2 carbon signal confirms substitution.

  • Regioselectivity: Since there is only one halogen, regioselectivity is not an issue. However, ensure the pyrrolidine nitrogen is protected or already derivatized before attempting aggressive

    
     conditions to avoid self-polymerization (intermolecular 
    
    
    
    ).
  • Safety Note: While HF is not evolved as a gas in basic conditions, fluoride salts are generated. Ensure waste is handled according to halogenated solvent protocols.

References

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[4] Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Formulation Strategies for 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Delivery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the novel heterocyclic compound, 2-Fluoro-5-(pyrrolidin-2-yl)pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the novel heterocyclic compound, 2-Fluoro-5-(pyrrolidin-2-yl)pyridine. Due to the limited availability of public data on this specific molecule, this guide establishes a foundational framework based on the known physicochemical properties of its constituent moieties: fluoropyridine and pyrrolidine. We present a systematic approach to pre-formulation studies, followed by detailed protocols for developing oral, parenteral, and topical delivery systems. The causality behind experimental choices is elucidated to empower formulators with the scientific rationale needed for robust product development. All protocols are designed to be self-validating, and this note includes methodologies for the analytical characterization of the developed formulations.

Introduction and Assumed Physicochemical Properties

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are the backbone of many small molecule therapeutics.[1][2][3] The incorporation of a fluorine atom can significantly enhance drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[4][5] Pyridine and its derivatives are integral components in over 7000 existing drug molecules.[6][7]

As of the publication of this document, specific experimental data on the physicochemical properties of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine are not widely available. Therefore, for the purpose of outlining initial formulation strategies, we will proceed with a set of scientifically reasoned assumptions based on its chemical structure.

Structural Analysis and Property Assumptions:

  • Basicity (pKa): The pyrrolidine moiety is a saturated amine and is expected to be the primary basic center. The pKa of pyrrolidine is approximately 11.3.[8][9] The electron-withdrawing effect of the fluoropyridine ring may slightly reduce this basicity. We will assume a pKa in the range of 9.5-10.5 . This suggests the compound will be predominantly ionized in the acidic environment of the stomach and in most physiological fluids.

  • Solubility: The presence of the polar pyrrolidine and pyridine rings, along with the fluorine atom's ability to participate in hydrogen bonding, suggests at least moderate aqueous solubility, especially at acidic pH where the molecule will be protonated.[4][10] However, the overall molecule has significant hydrocarbon character, which may limit its intrinsic solubility in water. We will assume pH-dependent aqueous solubility , with higher solubility at lower pH values. Fluoropyridines can be miscible with various organic solvents.[11][12]

  • Lipophilicity (LogP): The combination of a heterocyclic core and a fluorine atom suggests a moderate lipophilicity. Fluorination can either increase or decrease lipophilicity depending on the molecular context.[5][13] We will assume a LogP in the range of 1.5-2.5 , indicating a balance between aqueous solubility and membrane permeability.

  • Stability: The fluoropyridine ring is generally stable. Potential stability liabilities may arise from the pyrrolidine ring, which could be susceptible to oxidation. The C-F bond is typically strong and enhances metabolic stability.[5]

These assumptions provide a logical starting point for the formulation development workflow. It is imperative that these properties are experimentally determined for the specific active pharmaceutical ingredient (API) as the first step in any development program.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Pre-formulation studies are critical to understanding the physicochemical characteristics of an API and mitigating risks early in the development process.[14]

Workflow for Pre-formulation Studies

Preformulation_Workflow cluster_API API Characterization cluster_Properties Physicochemical Profiling cluster_Stability Stability Assessment API 2-Fluoro-5-(pyrrolidin-2-yl)pyridine pKa pKa Determination (Potentiometric Titration) API->pKa Sol Solubility Profiling (pH-solubility, Solvent Screen) API->Sol LogP LogP/D Determination (Shake-flask, HPLC) API->LogP SolidState Solid-State Characterization (DSC, TGA, XRPD, Microscopy) API->SolidState ForcedDeg Forced Degradation (Hydrolysis, Oxidation, Photolysis, Thermal) API->ForcedDeg pKa->Sol Informs Sol->LogP Informs SolidState->Sol Informs Excipient Excipient Compatibility (Binary mixtures, DSC, HPLC) ForcedDeg->Excipient ForcedDeg->Excipient Guides Selection

Caption: Pre-formulation workflow for 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Experimental Protocols
2.2.1. Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of the API as a function of pH.

Materials:

  • 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

  • Phosphate and citrate buffer systems (pH 2.0 - 8.0)

  • 0.1 N HCl, 0.1 N NaOH

  • HPLC system with a suitable column (e.g., C18) and validated analytical method

  • Shaking incubator, centrifuge, pH meter

Procedure:

  • Prepare a series of buffers at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0).

  • Add an excess amount of the API to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a supernatant aliquot, filter, and dilute as necessary.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

  • Measure the final pH of each solution.

  • Plot the logarithm of solubility versus pH.

Rationale: This profile is crucial for oral formulation development, predicting its dissolution in the gastrointestinal tract and informing the selection of solubilization strategies.

2.2.2. Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[15][16][17][18][19]

Materials:

  • API

  • HCl (0.1 N), NaOH (0.1 N)

  • Hydrogen peroxide (3%)

  • High-intensity light source (ICH Q1B compliant)

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acid/Base Hydrolysis: Dissolve the API in 0.1 N HCl and 0.1 N NaOH. Store at elevated temperatures (e.g., 60°C) for a defined period.

  • Oxidation: Dissolve the API in a solution of 3% hydrogen peroxide. Store at room temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).

  • Photodegradation: Expose the solid API and a solution of the API to a light source as per ICH Q1B guidelines.

  • At various time points, withdraw samples and analyze by HPLC-UV/MS to identify and quantify degradants. Aim for 5-20% degradation.[19]

Rationale: Understanding the degradation pathways is essential for selecting appropriate excipients, manufacturing processes, and packaging to ensure the stability of the final drug product.[15][16] This study is also a prerequisite for validating a stability-indicating analytical method.[18]

2.2.3. Protocol: Excipient Compatibility Studies

Objective: To evaluate the potential for physical and chemical interactions between the API and selected excipients.[14][20][21]

Materials:

  • API

  • A selection of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, polysorbate 80).

  • Differential Scanning Calorimeter (DSC)

  • HPLC system

  • Controlled humidity and temperature chambers

Procedure:

  • Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of the API and each excipient.

  • DSC Analysis: Scan the individual components and the binary mixtures using DSC to detect any changes in melting points, or the appearance of new peaks, which could indicate an interaction.

  • Isothermal Stressing: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).[22]

  • HPLC Analysis: Analyze the stressed samples by HPLC to quantify the remaining API and detect the formation of any new degradation products compared to a control sample of the API stored under the same conditions.

Rationale: Incompatible excipients can lead to product instability and failure.[14][20] These studies are crucial for selecting a robust and stable formulation matrix.[21]

Parameter Assumed Value/Property Rationale/Implication for Formulation
pKa 9.5 - 10.5Ionized at gastric and physiological pH; pH-dependent solubility. Salt formation is a viable strategy.
Aqueous Solubility pH-dependentHigher solubility at low pH. May require solubility enhancement for neutral pH formulations.
LogP 1.5 - 2.5Good balance for passive diffusion across membranes. May not require extensive lipid-based systems.
Stability Potential for oxidationAntioxidants may be required in liquid formulations. Packaging should protect from light and oxygen.

Formulation Strategies and Protocols

Oral Solid Dosage Forms

Given the assumed pH-dependent solubility, strategies for oral delivery should focus on ensuring adequate dissolution and absorption in the gastrointestinal tract.

3.1.1. Strategy 1: Immediate-Release Tablets via Direct Compression

Rationale: A simple and cost-effective manufacturing approach suitable for APIs with good flowability and compressibility. The formulation will aim to achieve rapid disintegration and dissolution.

Protocol: Immediate-Release Tablet Formulation

  • Blending: Blend 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (e.g., 10% w/w) with a filler (e.g., microcrystalline cellulose, 70% w/w), a disintegrant (e.g., croscarmellose sodium, 5% w/w), and a glidant (e.g., colloidal silicon dioxide, 0.5% w/w) in a V-blender for 15 minutes.

  • Lubrication: Add a lubricant (e.g., magnesium stearate, 1% w/w) and blend for an additional 3 minutes.

  • Compression: Compress the blend into tablets using a rotary tablet press with appropriate tooling.

  • Characterization: Evaluate the tablets for weight variation, hardness, friability, disintegration time (USP <701>), and dissolution (USP <711>) in various pH media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).

3.1.2. Strategy 2: Solubility Enhancement using pH-Modifier

Rationale: For a basic compound, incorporating an acidic excipient can create an acidic microenvironment within the dosage form, promoting dissolution even in the higher pH regions of the small intestine.

Protocol: Tablet with Acidic pH-Modifier

  • Follow the blending procedure in 3.1.1, but incorporate a solid organic acid such as citric acid or tartaric acid (e.g., 5-10% w/w) into the blend.

  • Reduce the amount of filler to accommodate the pH-modifier.

  • Proceed with lubrication and compression as described.

  • Perform dissolution testing, paying close attention to the dissolution rate in pH 6.8 buffer to confirm the effectiveness of the pH-modifier.

Parenteral Formulations

Parenteral formulations bypass the body's natural defenses, requiring them to be sterile, pyrogen-free, and often isotonic.[23][24] The primary challenge for parenteral delivery is often solubility and stability in an aqueous vehicle.[25][26]

3.2.1. Strategy 1: Aqueous Solution via Salt Formation

Rationale: As a basic compound, forming a salt with a pharmaceutically acceptable acid is the most direct approach to significantly increase aqueous solubility.

Protocol: Sterile Aqueous Solution

  • Salt Formation: In a sterile vessel, dissolve 2-Fluoro-5-(pyrrolidin-2-yl)pyridine in Water for Injection (WFI). Stoichiometrically add a suitable acid (e.g., hydrochloric acid, methanesulfonic acid) while monitoring the pH until the API is fully dissolved and the pH is within a stable range (e.g., 4.0-5.0).

  • Excipient Addition: Add a tonicity-adjusting agent (e.g., sodium chloride, dextrose) to achieve isotonicity. Consider adding a buffer (e.g., citrate buffer) to maintain the pH.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the solution into sterile vials and seal.

  • Characterization: Test the final product for pH, osmolality, drug content, and sterility.

3.2.2. Strategy 2: Lyophilized Powder for Reconstitution

Rationale: If the API exhibits hydrolytic instability in an aqueous solution, lyophilization (freeze-drying) can provide a stable solid-state product that is reconstituted prior to administration.[27]

Lyophilization_Cycle start Aqueous Formulation (API + Bulking Agent) freezing Freezing - Solidify water - Control ice crystal structure start->freezing primary_drying Primary Drying (Sublimation) - Deep vacuum - Shelf temperature below Tg' - Remove frozen water freezing->primary_drying secondary_drying Secondary Drying (Desorption) - Increase shelf temperature - Remove bound water primary_drying->secondary_drying end Stable Lyophilized Cake secondary_drying->end

Caption: A typical lyophilization cycle for parenteral products.

Protocol: Lyophilized Formulation

  • Formulation: Prepare an aqueous solution as in 3.2.1, but also include a cryo/lyoprotectant (bulking agent) such as mannitol or sucrose (e.g., 5% w/v).

  • Filling: Aseptically fill the solution into lyophilization vials.

  • Lyophilization Cycle:

    • Freezing: Load the vials into the lyophilizer and freeze the product to a temperature well below its glass transition temperature (Tg').

    • Primary Drying: Apply a deep vacuum and raise the shelf temperature to allow for the sublimation of ice.

    • Secondary Drying: Further increase the shelf temperature to remove residual bound water.

  • Stoppering: Backfill the chamber with sterile nitrogen and stopper the vials under vacuum.

  • Characterization: Test the lyophilized cake for appearance, reconstitution time, and moisture content. Test the reconstituted solution for pH, osmolality, and drug content.

Topical/Transdermal Delivery

For topical delivery, the formulation must facilitate the permeation of the API through the skin layers. The assumed moderate LogP of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine makes it a plausible candidate for transdermal delivery.

3.3.1. Strategy: Permeation-Enhanced Gel

Rationale: A semi-solid gel formulation can provide good skin contact and can incorporate permeation enhancers to facilitate the transport of the API across the stratum corneum.

Protocol: Topical Gel Formulation

  • Gelling Agent Dispersion: Disperse a gelling agent (e.g., Carbopol® 980, 1% w/w) in purified water and allow it to hydrate.

  • API Solubilization: In a separate phase, dissolve 2-Fluoro-5-(pyrrolidin-2-yl)pyridine and an antioxidant (e.g., butylated hydroxytoluene) in a co-solvent system that also acts as a permeation enhancer (e.g., propylene glycol and ethanol).

  • Emulsification: Slowly add the API phase to the aqueous phase with continuous mixing.

  • Neutralization: Neutralize the dispersion with a suitable base (e.g., triethanolamine) to form the gel.

  • Characterization: Evaluate the gel for appearance, pH, viscosity, and drug content. Perform in vitro permeation testing (IVPT) using Franz diffusion cells to assess skin penetration.

Analytical Characterization of Formulations

A suite of analytical techniques is required to characterize the developed formulations and ensure their quality.[28][29][30][31]

Technique Parameter(s) Measured Relevance to Formulation
HPLC/UPLC Assay, Purity, Impurities, Degradation ProductsThe primary tool for quantifying the API and ensuring its stability within the formulation.[31]
UV-Vis Spectroscopy Drug Content, Dissolution RateA rapid method for quantification, especially in dissolution testing and content uniformity assays.[29]
FTIR Spectroscopy Drug-Excipient Interactions, PolymorphismCan detect changes in chemical bonding, indicating potential incompatibilities or changes in the solid state of the API.[28][29]
DSC/TGA Thermal Events (Melting, Glass Transition), PolymorphismCrucial for solid-state characterization and identifying interactions in pre-formulation studies.
Particle Size Analysis Particle Size DistributionImportant for suspensions, emulsions, and controlling the dissolution rate of solid dosage forms.[28]
Rheology Viscosity, Flow BehaviorCritical for the performance and patient acceptability of semi-solid and liquid formulations.[32]

Conclusion

The formulation of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, like any new chemical entity, requires a systematic and scientifically grounded approach. While this guide is based on assumed properties derived from its chemical structure, it provides a robust framework for initiating development. The core principles of thorough pre-formulation characterization, rational excipient selection, and tailored formulation design for the intended route of administration are paramount. The detailed protocols and analytical strategies presented herein offer a comprehensive starting point for researchers and formulators to successfully develop safe, stable, and efficacious delivery systems for this promising compound. The ultimate success of any formulation will depend on the experimental verification of the API's properties and rigorous testing of the final dosage form.

References

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmTech. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Stable formulations for parenteral injection of small molecule drugs.
  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Pyrrolidine. DrugFuture. [Link]

  • Drug-Excipient compatibility studies: First step for dosage form development. The Pharma Innovation. [Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Azenta Life Sciences. [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. [Link]

  • Drug‑Excipient Compatibility Study Through a Novel Vial‑in‑Vial Experimental Setup: A Benchmark Study. Springer. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Parenteral drug delivery. Croda Pharma. [Link]

  • Considerations in Developing Complex Parenteral Formulations. CordenPharma. [Link]

  • Which is a stronger base, pyrrolidine or piperidine? Quora. [Link]

  • Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Taylor & Francis Online. [Link]

  • Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Research and Reviews. [Link]

  • Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. Pharmaffiliates. [Link]

  • Formulation Development of Parenteral Products. Biomanufacturing.org. [Link]

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. [Link]

  • 3-Fluoropyridine Supplier & Manufacturer in China. LookChem. [Link]

  • 2-Pyrrolidinone. FooDB. [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • Heterocycles-Based Ionic Liquids (ILs) in Transdermal Drug Delivery. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • 2-Fluoro-5-formylpyridine. PubChem. [Link]

  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Vici Health Sciences. [Link]

  • Role of heterocyclic compounds in pharmaceuticals and medicines. ResearchGate. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. MDPI. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. [Link]

Sources

Method

Technical Protocol: Handling, Storage, and Solubilization of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Abstract & Chemical Profile[1][2] 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a bifunctional heterocyclic scaffold featuring an electron-deficient fluoropyridine ring coupled to a chiral pyrrolidine moiety. Structurally anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile[1][2]

2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a bifunctional heterocyclic scaffold featuring an electron-deficient fluoropyridine ring coupled to a chiral pyrrolidine moiety. Structurally analogous to nornicotine, this compound acts as a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and radiotracers.

Due to the presence of the secondary amine (pyrrolidine) and the fluorinated pyridine core, this compound exhibits specific physicochemical sensitivities—notably hygroscopicity, susceptibility to carbamate formation (CO₂ absorption), and potential oxidative degradation. This protocol outlines the rigorous standards required to maintain chemical integrity and ensure operator safety.

Physicochemical Data Table
PropertyValue / Description
Chemical Structure Pyridine ring (F at pos 2), Pyrrolidine ring (attached at pos 5 via C2)
Molecular Weight ~166.20 g/mol (Free Base)
PubChem CID 55293462
Appearance Viscous yellow oil (Free Base) or White solid (HCl Salt)
pKa (Calculated) ~9.5 (Pyrrolidine NH), ~2.5 (Pyridine N)
Solubility DMSO (>50 mg/mL), Ethanol, Methanol, Dilute Aqueous Acid
Hygroscopicity High (Amine functionality absorbs atmospheric moisture)

Safety & Hazard Assessment (E-E-A-T)[2]

WARNING: As a structural analog of nornicotine and epibatidine derivatives, this compound must be treated as a Potent nAChR Agonist .

Toxicological Grounding[2]
  • Mechanism: Nicotinic analogs can rapidly penetrate the blood-brain barrier and dermal layers. Activation of nAChRs can lead to sympathomimetic effects (tachycardia, hypertension) followed by neuromuscular blockade.

  • Route of Entry: Transdermal absorption is the highest risk vector for the free base (oil form). Inhalation of dust is the primary risk for the hydrochloride salt.

Mandatory PPE & Engineering Controls[2]
  • Containment: All handling of the neat compound (powder or oil) must occur within a Class II Biosafety Cabinet or a certified Chemical Fume Hood with HEPA filtration.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with Nitrile (minimum thickness 5 mil). Latex is not recommended due to permeability concerns with pyridine derivatives.

    • Respiratory: N95 or P100 respirator if handling outside a hood (emergency only).

    • Body: Tyvek lab coat or chemically resistant apron.

Storage Protocols

The integrity of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is compromised by two main factors: Oxidation of the pyrrolidine ring and Carbamate Formation via reaction with atmospheric CO₂.

The "Inert-Cold" System

To maximize shelf-life, implement the following storage hierarchy:

  • Atmosphere: The vial headspace must be purged with dry Argon or Nitrogen. The secondary amine reacts reversibly with CO₂ to form carbamates, altering stoichiometry and solubility.

  • Temperature:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (<1 month): Store at 4°C .

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or low-density plastics which may leach plasticizers in contact with the free base oil.

Visual Workflow: Storage & Aliquoting

The following diagram illustrates the critical decision path for receiving and storing the compound to prevent degradation.

StorageProtocol Start Compound Arrival (2-Fluoro-5-(pyrrolidin-2-yl)pyridine) Inspect Visual Inspection (Check for discoloration/precipitate) Start->Inspect FormCheck Is it Free Base (Oil) or Salt (Solid)? Inspect->FormCheck OilPath Free Base (Oil) High Oxidation Risk FormCheck->OilPath Oil SolidPath HCl/TFA Salt (Solid) Hygroscopic Risk FormCheck->SolidPath Solid Purge Purge Headspace with Argon/N2 OilPath->Purge Desiccate Store in Desiccator Cabinet (Protect from Moisture) SolidPath->Desiccate Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw Cycles) Purge->Aliquot Desiccate->Aliquot Freeze Deep Freeze (-20°C) Dark Conditions Aliquot->Freeze

Figure 1: Critical workflow for receiving and storing sensitive pyrrolidine-pyridine analogs.

Solubilization & Handling Protocols

Solvent Selection Strategy

The choice of solvent dictates the stability of the compound in solution.

  • DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. It prevents proton exchange and stabilizes the amine.

    • Concentration: Up to 50 mM is typically achievable.

    • Storage: DMSO stocks at -20°C are stable for 3–6 months.

  • Ethanol: Suitable for immediate use but allows faster oxidation than DMSO.

  • Aqueous Acid (0.1 M HCl): Necessary if converting the free base to a water-soluble form for biological assay. Note: The free base is sparingly soluble in neutral water.

Step-by-Step Solubilization (Free Base to Stock)
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water into the hygroscopic amine.

  • Weighing:

    • Technique: Use a positive displacement pipette if the compound is a viscous oil. Do not attempt to weigh by spatula.

    • Calculation:

      
      .
      
  • Dissolution:

    • Add anhydrous DMSO to the vial.

    • Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.

  • Aliquoting: Split the stock solution into small volumes (e.g., 50 µL) to prevent repeated freeze-thaw cycles, which introduce moisture and degrade the compound.

Visual Workflow: Solubilization Decision Tree

Solubilization Start Experimental Goal Type Application Type? Start->Type InVitro In Vitro / HTS (Cell Culture/Binding) Type->InVitro InVivo In Vivo / Animal Study (Injection) Type->InVivo ChemSyn Chemical Synthesis (Reaction Intermediate) Type->ChemSyn DMSO Solvent: 100% DMSO (Dilute <0.1% in media) InVitro->DMSO High Solubility Needed Saline Solvent: Saline + 1eq HCl (pH adjusted to 7.4) InVivo->Saline Biocompatibility Needed DCM Solvent: DCM or THF (Anhydrous) ChemSyn->DCM Reactivity Needed

Figure 2: Solvent selection guide based on downstream experimental application.

Emergency Procedures

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. The lipophilic nature of the free base facilitates rapid absorption; speed is critical.

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don full PPE (including respirator).

    • Cover spill with vermiculite or sand.

    • Neutralize with dilute acetic acid if available (to protonate the amine and reduce volatility).

    • Dispose of as hazardous chemical waste (Category: Toxic Organic).

References

  • PubChem. (2025).[2] Compound Summary: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (CID 55293462). National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Enantiomers

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Enantiomeric Resolution of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Enantiomeric Resolution of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine. Molecule Profile:

  • Core Structure: Pyridine ring substituted at position 5 with a pyrrolidine ring (chiral center at pyrrolidine C2).

  • Key Challenge: Separation of (R)- and (S)- enantiomers.

  • Primary Methods: Diastereomeric Salt Crystallization (Classical Resolution) & Chiral Chromatography (HPLC/SFC).

Phase 1: Analytical Method Development (The "Eyes")

Before attempting preparative separation, you must establish a robust analytical method to determine the Enantiomeric Excess (% ee).

Q: What is the best starting point for analytical chiral separation?

A: For 2-arylpyrrolidines like 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, polysaccharide-based stationary phases are the "Gold Standard."

Recommended Protocol:

  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized Amylose).

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyridine absorption).

  • Temperature: 25°C.

Why this works: The basic modifier (DEA) is critical. Pyrrolidines are secondary amines and will interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA suppresses these non-specific interactions, sharpening the peaks for accurate integration.

Q: My peaks are still tailing or overlapping. How do I fix this?

Troubleshooting Guide:

  • Increase Modifier Strength: Switch from DEA to 0.1% Trifluoroacetic acid (TFA) only if using an immobilized column like Chiralpak IA/IC. Warning: Do not use TFA on coated columns (AD/OD) as it may strip the selector.

  • Change Alcohol: Swap IPA for Ethanol (EtOH). EtOH is a stronger solvent and often provides different selectivity.

  • Switch Column Chemistry: If AD-H fails, try Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone has a different helical twist than amylose, often resolving isomers that amylose cannot.

Phase 2: Preparative Resolution (The "Hands")

For scales >10g, classical resolution via diastereomeric salt formation is often more cost-effective than chromatography.

Q: Which resolving agent should I screen first?

A: Based on structural analogs (e.g., nornicotine and 2-(2,5-difluorophenyl)pyrrolidine), Tartaric Acid derivatives and Malic Acid are the highest probability hits.

Top Candidates for Screening:

Resolving Agent Solvent System Expected Outcome
Dibenzoyl-L-tartaric acid (L-DBTA) Ethanol (95% or Absolute) Often forms stable, crystalline salts with aryl-pyrrolidines.
D-Malic Acid Ethanol / Acetone Proven effective for the 2,5-difluorophenyl analog [1].[2]
O,O'-Di-p-toluoyl-L-tartaric acid Methanol / Water Use if DBTA fails; the extra methyl groups add steric bulk for better recognition.

| N-Acetyl-L-phenylalanine | Isopropanol | Good for amines that are difficult to crystallize with tartrates. |

Q: Can you provide a step-by-step protocol for the crystallization?

A: Yes. This protocol uses Dibenzoyl-L-tartaric acid (L-DBTA) as the primary candidate.

Experimental Protocol:

  • Dissolution: Dissolve 10.0 g (approx. 60 mmol) of racemic 2-Fluoro-5-(pyrrolidin-2-yl)pyridine in 50 mL of hot Ethanol (70°C).

  • Addition: Slowly add 1.0 equivalent (21.5 g) of L-DBTA dissolved in 50 mL of hot Ethanol.

    • Note: You can also try 0.5 equivalents ("Method of Half-Quantities") to selectively precipitate the less soluble diastereomer.

  • Crystallization: Stir the mixture at 70°C for 30 minutes, then allow it to cool slowly to Room Temperature (RT) over 4-6 hours.

    • Critical: Do not crash cool! Rapid cooling traps impurities and lowers the ee.

  • Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 x 10 mL).

  • Analysis: Take a small sample, neutralize it (free base) with 1N NaOH, extract into CH2Cl2, and run the Chiral HPLC method from Phase 1.

  • Recrystallization: If ee is <98%, recrystallize the salt from hot Ethanol until target purity is reached.

Q: How do I recover the free base from the salt?

A:

  • Suspend the chiral salt in water (10 mL/g).

  • Adjust pH to >12 using 2N NaOH or 2N KOH.

  • Extract the aqueous layer 3 times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry the combined organics over Na2SO4, filter, and concentrate in vacuo.

Phase 3: Troubleshooting Common Issues

Q: No crystals formed after cooling. What now?

A: This is common. The salt might be too soluble in pure Ethanol.

  • Action 1 (Anti-solvent): Reheat the solution and add Hexane or Diethyl Ether dropwise until slight turbidity appears. Cool slowly.

  • Action 2 (Concentration): Evaporate 50% of the solvent and re-cool.

  • Action 3 (Seed): If you have any solid from a previous small-scale screen, add a tiny crystal to induce nucleation.

Q: The ee is stuck at 80% even after recrystallization.

A: You may be at the eutectic point of the diastereomeric salt mixture.

  • Solution: Switch the solvent system. If you used EtOH, try MeOH : Acetone (1:1) . Changing the solvation environment often alters the solubility differential between the (R,L) and (S,L) salts.

Q: Is there a risk of racemization?

A: The chiral center is alpha to the nitrogen but not alpha to a carbonyl (it's a benzyl-like position relative to the pyridine).

  • Risk Level: Low to Moderate.

  • Precaution: Avoid strong bases (like NaH or LDA) and prolonged heating >100°C. Standard workup with NaOH/KOH at RT is safe.

Visual Workflow: Method Development Strategy

The following diagram outlines the logical decision tree for resolving this specific molecule.

ResolutionWorkflow Start Start: Racemic 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Analytical Phase 1: Analytical HPLC (Chiralpak AD-H / IA) Start->Analytical Decision Scale of Separation? Analytical->Decision PrepHPLC < 10g: Prep HPLC/SFC (Scale-up Analytical Method) Decision->PrepHPLC Small Scale ClassRes > 10g: Classical Resolution (Diastereomeric Salt) Decision->ClassRes Large Scale Screening Screen Resolving Agents: 1. L-DBTA 2. D-Malic Acid 3. D-Tartaric Acid ClassRes->Screening Cryst Crystallization in EtOH Screening->Cryst CheckEE Check % ee Cryst->CheckEE Success Success (>98% ee) Free Base & Isolate CheckEE->Success > 98% Recryst Recrystallize Salt CheckEE->Recryst 80-97% Switch Switch Agent/Solvent CheckEE->Switch < 50% (No Enr.) Recryst->CheckEE Switch->Screening Next Agent

Caption: Decision matrix for selecting between Preparative HPLC and Classical Resolution based on scale and initial screening results.

References

  • Zhang, Y., et al. "Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution." Chirality, vol. 33, no.[3][4][5] 12, 2021, pp. 931-937.[2] Link

  • Okamoto, Y., & Ikai, T. "Chiral stationary phases for HPLC and SFC: The current status and future perspectives." Journal of Chromatography A, vol. 1637, 2021, 461826. (General reference for polysaccharide column selection).
  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard text for selecting resolving agents like DBTA).

Sources

Optimization

Technical Support Center: Enantiomeric Integrity of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Product Focus: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (and its salts) CAS: 1260845-74-6 (Generic/HCl salt ref) Primary Risk: C2'-Racemization & Oxidative Dehydrogenation The Core Stability Challenge Why is my compound losi...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (and its salts) CAS: 1260845-74-6 (Generic/HCl salt ref) Primary Risk: C2'-Racemization & Oxidative Dehydrogenation

The Core Stability Challenge

Why is my compound losing optical purity?

The enantiomeric instability of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine stems from the specific electronic environment of the chiral center (C2' of the pyrrolidine ring). This position is benzylic-like, attached to the 5-position of the pyridine ring.

While 3-(pyrrolidin-2-yl)pyridine (Nornicotine) is moderately prone to racemization, the addition of the 2-Fluoro substituent significantly exacerbates this risk. The Fluorine atom is strongly electronegative, exerting a powerful inductive electron-withdrawing effect ($ -I $). This pulls electron density from the pyridine ring, which in turn stabilizes the negative charge developing at the C2' position upon deprotonation.

The Result: The C2'-H proton is more acidic than in non-fluorinated analogs, making the molecule highly susceptible to base-catalyzed racemization, even under mild conditions.

The Racemization Pathways

Two primary mechanisms threaten your enantiomeric excess (ee):

  • Base-Catalyzed Tautomerization (Direct): A base removes the acidic C2'-proton, forming a planar, resonance-stabilized carbanion. Reprotonation occurs non-stereoselectively.

  • Oxidative Dehydrogenation (Indirect): In the presence of air and light, the pyrrolidine ring can oxidize to the imine (a "Myosmine" analog). This destroys the chiral center. Subsequent reduction (in vivo or in situ) restores the amine as a racemate.

Troubleshooting Guide (Q&A)

Issue 1: "My ee% drops during the final deprotection step."

Diagnosis: You are likely using strong bases or high temperatures during the workup of the N-protected intermediate (e.g., Boc or Cbz removal).

  • The Trap: Standard Boc removal uses TFA/DCM, followed by a "basification" step (often NaOH or sat. NaHCO3) to extract the free amine. If this biphasic mixture sits too long or gets warm, the free base will racemize.

  • The Fix:

    • Temperature Control: Keep all basification steps at 0°C .

    • Buffer Choice: Avoid strong hydroxides (pH > 12). Use mild inorganic bases (K2CO3) or rapid extraction with cold NaHCO3.

    • Speed: Do not let the free base sit in the organic layer. Convert it immediately to a stable salt (see Protocol A).

Issue 2: "The solid compound is turning yellow/brown in storage."

Diagnosis: This is the "Myosmine" oxidative pathway. The free base is reacting with atmospheric oxygen to form the imine.

  • The Fix: Never store this compound as a free base (oil).

  • Protocol: Convert to the Dihydrochloride or L-Tartrate salt immediately. These salts protonate the pyrrolidine nitrogen, preventing the initial oxidation step and locking the conformation.

Issue 3: "I cannot separate the enantiomers on my standard C18 column."

Diagnosis: Enantiomers have identical physical properties in achiral environments.

  • The Fix: You must use Chiral HPLC or SFC.

  • Recommended Column: Chiralcel OD-H or AD-H (polysaccharide-based).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) is standard for nicotine analogs.

Experimental Protocols

Protocol A: Stabilization via Salt Formation (Dihydrochloride)

Use this protocol immediately after synthesis to lock in stereochemistry.

  • Dissolution: Dissolve the crude free base (oil) in minimal anhydrous Ethanol or Methanol at 0°C.

  • Acidification: Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) .

    • Critical: Maintain temperature < 5°C. Exotherms promote racemization.

  • Precipitation: Add anhydrous Diethyl Ether or MTBE until the solution becomes turbid.

  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter the white hygroscopic solid under Argon. Store in a desiccator at -20°C.

Protocol B: Chiral Resolution (If Synthesis Failed)

If you have a racemate, use Di-p-toluoyl-L-tartaric acid (L-DTTA) for resolution.

StepActionObservation
1 Mix racemate (1 eq) and L-DTTA (1 eq) in Methanol.Clear solution.
2 Heat to reflux, then cool slowly to RT.Precipitate forms.
3 Filter solid.This is usually the diastereomeric salt of the (S)-isomer (verify via XRD/HPLC).
4 Free base the salt (cold NaHCO3) to check ee.If ee < 98%, recrystallize the salt from EtOH.

Visualizing the Mechanisms[1]

Diagram 1: The Racemization Cycle

This diagram illustrates how the 2-Fluoro substituent accelerates the loss of chirality through the carbanion intermediate.

RacemizationMechanism cluster_0 Critical Risk Factor Start (R)-Enantiomer (Chiral Center C2') Intermediate Planar Carbanion (Stabilized by 2-F Inductive Effect) Start->Intermediate Deprotonation (Fast due to 2-F) Base Base Attack (OH-, Et3N) Base->Start Protonation Reprotonation (Non-selective) Intermediate->Protonation H+ Source Racemate Racemic Mixture (50% R / 50% S) Protonation->Racemate Loss of Info

Caption: The electron-withdrawing 2-Fluoro group stabilizes the planar carbanion intermediate, significantly lowering the energy barrier for racemization compared to non-fluorinated analogs.

Diagram 2: Stability Decision Tree

Follow this logic flow to ensure sample integrity during storage and handling.

StabilityWorkflow Start Synthesized/Isolated Free Base CheckState Is it an Oil? Start->CheckState ImmediateAction DANGER: High Racemization Risk CheckState->ImmediateAction Yes SaltForm Convert to Salt (HCl or Tartrate) ImmediateAction->SaltForm Within 1 hour Storage Store at -20°C (Desiccated) SaltForm->Storage SolventCheck Solvent Choice? Storage->SolventCheck For Analysis/Use BadSolvent Avoid: Methanol/Water (Protic solvents aid proton exchange) SolventCheck->BadSolvent Risk GoodSolvent Use: DCM/Ether/Toluene (Aprotic) SolventCheck->GoodSolvent Safe

Caption: Operational workflow for handling the free base. Immediate salt formation is the only reliable method to prevent shelf-life racemization.

References

  • Fletcher, S. P., et al. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[2][3] Link[4]

    • Relevance: Establishes modern protocols for asymmetric synthesis of pyridine-heterocycle couplings, minimizing the need for harsh resolution steps.
  • Lewis, R. S., et al. (2012). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Proceedings of the National Academy of Sciences (PNAS). Link

    • Relevance: Provides the foundational mechanism for nornicotine racemization and the metabolic stability of the pyrrolidine chiral center.
  • ChemScene. (2024). Product Data: (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride.[5] Link

    • Relevance: Confirms the commercial standard of storing this specific fluorinated analog as a dihydrochloride salt for stability.
  • Deng, X., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal.[6] Link

    • Relevance: Details the resolution of pyrrolidinyl-pyridines using chiral tartaric acid deriv

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Purification

Current Status: Operational Ticket ID: T-2F5P-PUR-001 Assigned Specialist: Senior Application Scientist Diagnostic Triage: Identify Your Impurity Before initiating a purification workflow, you must characterize the impur...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-2F5P-PUR-001 Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Impurity

Before initiating a purification workflow, you must characterize the impurity profile. 2-Fluoro-5-(pyrrolidin-2-yl)pyridine presents a unique chemical challenge: it contains a basic secondary amine (pyrrolidine), a weakly basic pyridine , and a labile fluorine atom at the 2-position.

Use this decision matrix to select the correct workflow:

Purification_Decision_Tree Start Input: Crude Sample Check_Color Visual Check: Is sample dark/black? Start->Check_Color Check_LCMS LC-MS Analysis: Identify m/z peaks Check_Color->Check_LCMS No Impurity_Pd Issue: Palladium (Pd) (Black solid/High ppm) Check_Color->Impurity_Pd Yes Impurity_Tailing Issue: Peak Tailing (Silanol interaction) Check_LCMS->Impurity_Tailing Broad Peak Impurity_Hydrolysis Issue: Hydrolysis (SNAr) (m/z +15 vs Parent) Check_LCMS->Impurity_Hydrolysis Peak M+15 (OH) Impurity_Chiral Issue: Racemization (Enantiomers present) Check_LCMS->Impurity_Chiral Doublet (Chiral Col) Action_Scavenge Protocol A: Metal Scavenging Impurity_Pd->Action_Scavenge Action_Flash Protocol B: Buffered Flash/Prep Impurity_Tailing->Action_Flash Impurity_Hydrolysis->Action_Flash Separate OH-species Action_Chiral Protocol C: Chiral Resolution Impurity_Chiral->Action_Chiral

Figure 1: Diagnostic decision tree for selecting the appropriate purification workflow.

Troubleshooting Guides & Protocols

Protocol A: Removing Residual Palladium (The "Black Tarry" Impurity)

Context: If your synthesis involved cross-coupling (e.g., Suzuki, Negishi) to attach the pyrrolidine ring, residual Palladium (Pd) is likely coordinated to the pyrrolidine nitrogen. Standard chromatography often fails to remove trace Pd (<100 ppm).

The Fix: Use functionalized silica scavengers.[1] Do not use standard activated charcoal, as it may trap the amine product.

ParameterSpecification
Recommended Scavenger SiliaMetS® Thiol (Si-Thiol) or DMT (Dimercaptotriazine)
Equivalents 3–5 equivalents relative to expected Pd content
Solvent System THF, MeOH, or Ethyl Acetate (Avoid DMF if possible)
Temperature Room Temperature (20–25°C)
Time 4–16 Hours

Step-by-Step:

  • Dissolve crude 2-Fluoro-5-(pyrrolidin-2-yl)pyridine in THF (10 mL/g).

  • Add Si-Thiol resin (3 eq).

  • Agitate (do not stir with magnetic bar to avoid grinding resin) for 4 hours at RT.

  • Filter through a 0.45 µm PTFE frit or Celite pad.

  • Rinse filter cake with MeOH to recover trapped product.

  • Concentrate filtrate.

Expert Insight: Pd removal is most effective after the initial workup but before the final crystallization or chiral separation. The pyrrolidine nitrogen is a strong ligand; heat promotes ligand exchange to the scavenger resin [1].

Protocol B: Flash Chromatography (The "Streaking" Issue)

Context: The pyrrolidine amine interacts strongly with acidic silanols on silica gel, causing severe peak tailing and yield loss. Critical Warning: The 2-Fluoro group is susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).[2] Avoid strong alkoxide bases  or heating with hydroxide, as this will hydrolyze the Fluorine to a hydroxyl group (2-pyridone derivative) [2].

The Fix: Use "Type B" (low acidity) silica and amine modifiers.[3]

Option 1: Normal Phase (DCM/MeOH)
  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).

  • Modifier: The Ammonium Hydroxide (NH₄OH) competes for silanol sites, sharpening the amine peak.

  • Caution: Do not exceed 30°C. High pH + Heat = Fluorine displacement.

Option 2: Reverse Phase (C18) - Recommended
  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why this works: Acidic conditions protonate the pyrrolidine nitrogen (

    
    ), preventing interaction with silanols. The 2-Fluoro group is stable under acidic conditions [3].
    
Protocol C: Chiral Resolution (The "Twin" Impurity)

Context: The C2 position on the pyrrolidine ring is a chiral center. Synthesis often produces a racemic mixture or partial racemization.

The Fix: Polysaccharide-based Chiral HPLC.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)

Step-by-Step:

  • Dissolve sample in Mobile Phase (avoid pure IPA to prevent solvent shock).

  • Inject analytical load (10 µL) to determine retention times (

    
    ).
    
  • Scale up to semi-prep columns for isolation.

  • Post-Run: Immediately evaporate solvent to remove Diethylamine (DEA) to prevent salt formation.

Frequently Asked Questions (FAQs)

Q: Why is my sample turning yellow/brown upon storage? A: This indicates oxidation of the pyrrolidine nitrogen (N-oxide formation) or slow hydrolysis of the 2-Fluoro group. Store the compound as a salt (e.g., HCl or TFA salt) at -20°C under Argon. The protonated amine is significantly more resistant to oxidation.

Q: Can I use Sodium Methoxide (NaOMe) to free-base the salt? A: ABSOLUTELY NOT. The 2-Fluoro-pyridine moiety is highly reactive toward alkoxides via


. Using NaOMe will rapidly convert your product into 2-methoxy-5-(pyrrolidin-2-yl)pyridine [2]. Use mild inorganic bases like Potassium Carbonate (

) or Sodium Bicarbonate (

) at room temperature.

Q: I see a mass peak of M+18 in my LCMS. What is it? A: This is likely the hydrate or a water adduct. However, if you see M+15 (approx), check for the Hydroxyl impurity (2-hydroxy-pyridine/2-pyridone), which results from the loss of Fluorine (-19) and gain of OH (+17), net -2 mass units? No, F=19, OH=17. Net change is -2. Correction: If you see M+12 (approx), it might be Methanolysis (F -> OMe).

  • Parent: 2-F-Py-Pyr (MW ~166)

  • Hydrolysis Product: 2-OH-Py-Pyr (MW ~164)

  • Methanolysis Product: 2-OMe-Py-Pyr (MW ~178)

Q: How do I remove TFA salts after Reverse Phase purification? A: TFA salts are hygroscopic and cytotoxic.

  • Dissolve the TFA salt in DCM.

  • Wash with saturated aqueous

    
     (mild base).
    
  • Dry organic layer over

    
    .
    
  • Concentrate.[4][5] Note: Do not leave the free base in DCM for extended periods; chlorinated solvents can alkylate secondary amines over time.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization of Pyridines via a Transient Fluoropyridyl Radical. Journal of the American Chemical Society, 138(8), 2520–2523. Link

  • Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. Link

  • BenchChem. (2025).[3][8] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Guides. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Fragmentation Dynamics of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Executive Summary This guide provides a technical analysis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (often referred to as 2-Fluoro-nornicotine in metabolic studies). As a fluorinated analog of nornicotine, this molecule e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (often referred to as 2-Fluoro-nornicotine in metabolic studies). As a fluorinated analog of nornicotine, this molecule exhibits distinct ionization and fragmentation behaviors governed by the electronegativity and bond strength of the fluorine substituent on the pyridine ring.

Key Technical Takeaway: Unlike its non-fluorinated parent (nornicotine), which fragments primarily into the pyridine cation (m/z 80), the 2-fluoro analog shifts this characteristic ion to m/z 98 due to the stability of the C-F bond on the aromatic system. Successful analysis requires differentiating this molecule from its regioisomers (e.g., 6-fluoro isomers) using chromatographic selectivity, as mass spectral patterns alone can be isobaric.

Structural & Mechanistic Theory

The "Fluorine Effect" on Fragmentation

In Electrospray Ionization (ESI+), the protonation site is the pyrrolidine nitrogen (


) due to its higher basicity compared to the pyridine nitrogen (

).
  • Precursor Ion: The monoisotopic mass is 166.09 Da. The observed precursor

    
     is m/z 167.1 .
    
  • Primary Fragmentation (Neutral Loss): Similar to nornicotine, the pyrrolidine ring undergoes cleavage. The loss of ammonia (

    
    , 17 Da) is a dominant pathway, yielding the ion at m/z 150 .
    
  • Characteristic Product Ions:

    • m/z 98 (C5H3FN+): This is the diagnostic ion. It corresponds to the fluorinated pyridine ring after the cleavage of the C-C bond connecting the two rings. In non-fluorinated nornicotine, this appears at m/z 80. The +18 Da shift (F vs H) confirms the fluorine is on the aromatic ring and is not lost during standard collision-induced dissociation (CID).

    • m/z 70 (C4H8N+): The pyrrolidine ring fragment. This ion is common to nornicotine and nicotine, making it non-specific but useful for class confirmation.

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways under CID conditions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 167.1 Intermediate Ring Opening Intermediate Precursor->Intermediate CID Energy Fragment_NH3 Loss of NH3 [M+H-17]+ m/z 150.1 Intermediate->Fragment_NH3 - NH3 (17 Da) Fragment_Pyr Fluoro-Pyridine Ion (Diagnostic) m/z 98.0 Intermediate->Fragment_Pyr C-C Cleavage Fragment_Ring Pyrrolidine Ion (Common) m/z 70.1 Intermediate->Fragment_Ring Charge Retention on Pyrrolidine

Figure 1: Proposed ESI+ fragmentation pathway. The m/z 98 ion is the critical differentiator from non-fluorinated analogs.

Comparative Analysis: Alternatives & Analogs

To validate the identity of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, it must be compared against its structural "neighbors."

Performance Matrix
FeatureTarget: 2-Fluoro-Nornicotine Comparator 1: Nornicotine Comparator 2: Nicotine Comparator 3: 6-Fluoro Isomer
Precursor (

)
167.1 149.1163.1167.1
Major Fragment 1 98.0 (F-Pyridine)80.0 (Pyridine)132.1 (Pyrrolidinium)98.0 (F-Pyridine)
Major Fragment 2 150.1 (-NH3)132.1 (-NH3)130.1 (-CH3NH2)150.1 (-NH3)
Common Fragment 70.1 70.184.1 (Methyl-Pyr)70.1
Retention (HILIC) ModerateStrongWeakModerate (Isomer separation required)
Differentiation Key m/z 98 + RT m/z 80m/z 84Chromatographic Resolution Only
Analytical Challenges
  • Isobaric Interference: The 2-fluoro and 6-fluoro isomers have identical masses and nearly identical fragmentation patterns (both produce m/z 98). Mass spectrometry alone cannot distinguish them.

  • Resolution Strategy: Use a column with specific steric selectivity (e.g., PFP - Pentafluorophenyl or HILIC) to separate the isomers based on the dipole moment differences caused by the fluorine position relative to the pyridine nitrogen.

Experimental Protocol

This protocol is designed for high-sensitivity quantitation and identification in complex matrices (e.g., plasma or microsomal incubations).

Chromatographic Conditions (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended over C18 because the target molecule is a polar, basic amine. C18 often yields poor retention and peak tailing for this class of compounds.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-5 min: 95% B -> 60% B.

    • 5-7 min: 60% B (Wash).

    • 7.1 min: 95% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial to observe both the sensitive loss of ammonia (low energy) and the ring cleavage (high energy).

Isomer Differentiation Workflow

Use the following logic tree to confirm the specific isomer.

DecisionTree Start Unknown Peak m/z 167.1 CheckFrag Check MS/MS (CE 30eV) Start->CheckFrag Is98 Is m/z 98 present? CheckFrag->Is98 NotTarget Not Target (Likely impurity) Is98->NotTarget No CheckRT Check Retention Time (vs Standards) Is98->CheckRT Yes RT_A RT matches 2-F Std CheckRT->RT_A Target Confirmed RT_B RT matches 6-F Std CheckRT->RT_B Isomer Identified

Figure 2: Decision logic for confirming 2-Fluoro-5-(pyrrolidin-2-yl)pyridine against isomers.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine.[2] Pharmacological Reviews, 57(1), 79–115. Link

  • MassBank of North America. (2024). Mass Spectral Data for Nornicotine and Analogs. MoNA Database. Link

  • Thermo Fisher Scientific. (2020). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Application Note. Link

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.[3] Link(Cited for general fluorine-aromatic fragmentation rules).

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Using GC-MS

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Intermediates like 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, a heterocyclic compound featuring both a fluorinated pyridine and a pyrrolidine moiety, represent a class of building blocks critical for synthesizing next-generation therapeutics. The presence of even trace-level impurities—arising from starting materials, side-reactions, or degradation—can profoundly impact the safety, efficacy, and manufacturability of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a robust, reliable, and definitive analytical method for purity validation is not merely a quality control checkpoint; it is a foundational requirement for successful drug development.

This guide provides an in-depth, experience-driven protocol for the validation of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine purity using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a detailed experimental workflow, and objectively compare GC-MS with alternative analytical techniques, grounding our recommendations in established scientific principles and regulatory expectations.

Why GC-MS is the Gold Standard for This Application

Choosing the right analytical tool is the first critical decision. While High-Performance Liquid Chromatography (HPLC) is a versatile workhorse in the pharmaceutical industry, GC-MS offers a unique combination of advantages that make it exceptionally well-suited for a moderately polar, volatile compound like 2-Fluoro-5-(pyrrolidin-2-yl)pyridine.[2][3]

  • Definitive Identification: The core strength of GC-MS lies in its hyphenated nature. Gas chromatography provides high-resolution separation of volatile compounds, while the mass spectrometer acts as a definitive detector.[1] It fragments the eluting molecules into a predictable pattern—a mass spectrum—that serves as a unique chemical fingerprint. This allows not only for the confirmation of the main compound but, crucially, for the structural elucidation of unknown impurities, a capability essential during process development.[4]

  • Superior Sensitivity and Selectivity: For detecting volatile impurities, such as residual solvents from synthesis or low-level by-products, GC-MS offers exceptional sensitivity and selectivity.[5] By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, we can achieve detection limits far below what is typically possible with standard HPLC-UV methods.

  • Thermal Suitability: The target molecule, 2-Fluoro-5-(pyrrolidin-2-yl)pyridine, possesses sufficient volatility and thermal stability to be amenable to GC analysis without derivatization, simplifying sample preparation and reducing potential sources of error.[6]

The logical workflow for this analysis is a self-validating system designed for accuracy and reliability.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A Accurately weigh ~10 mg of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine sample B Dissolve in 10 mL of high-purity Methanol (or Dichloromethane) A->B C Vortex to ensure complete dissolution. Perform serial dilution if necessary. B->C D Inject 1 µL into GC-MS system C->D E Separation of Components in GC Column D->E F Ionization (70 eV EI) & Fragmentation in MS Source E->F G Mass Analyzer Separates Ions based on m/z ratio F->G H Detection by Electron Multiplier G->H I Process Chromatogram: Peak Integration H->I J Identify Peaks via Mass Spectral Library Matching (e.g., NIST) I->J K Calculate Purity (Area %) and Quantify Impurities J->K L Method Validation according to ICH Q2(R1) Guidelines K->L

Figure 1. End-to-end workflow for GC-MS purity validation.

Experimental Protocol: A Validated GC-MS Method

This protocol is designed to be robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[7][8]

Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 10.0 mg of the 2-Fluoro-5-(pyrrolidin-2-yl)pyridine test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-grade methanol. This yields a nominal concentration of 1 mg/mL.

  • Solvent Blank: Prepare a blank using only the GC-grade methanol. This is crucial for identifying any artifacts from the solvent or system.

  • System Suitability Solution (SSS): If available, prepare a solution containing the main compound and known potential impurities at a relevant concentration (e.g., 0.1% of the main analyte concentration) to verify system resolution and sensitivity.

Instrumentation and Operating Conditions

The following parameters have been optimized for the analysis of pyridine derivatives and represent a robust starting point.[9][10]

Parameter Condition Rationale for Selection
GC System Agilent 8890 GC or equivalentA modern, electronically controlled GC ensures precise and reproducible retention times.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides excellent sensitivity and spectral integrity for routine QC.
Column HP-5ms (5%-phenyl)-methylpolysiloxaneThis non-polar column is an industry standard, offering excellent separation for a wide range of semi-volatile compounds, including N-heterocycles.[9]
(30 m x 0.25 mm ID, 0.25 µm film)
Injector Split/Splitless, used in Split modeSplit injection (e.g., 50:1 ratio) prevents column overloading with the main analyte, ensuring sharp peaks and better resolution of trace impurities.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Carrier Gas Helium, Constant Flow ModeHelium is an inert carrier gas providing good separation efficiency. Constant flow mode ensures stable retention times regardless of oven temperature changes.
Flow Rate 1.2 mL/minAn optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[10]
Oven Program 1. Initial: 60 °C, hold for 2 minA low initial temperature allows for the separation of highly volatile impurities like residual solvents.
2. Ramp: 15 °C/min to 280 °CA moderate ramp rate provides a good balance between analysis time and resolution of closely eluting peaks.
3. Final Hold: Hold at 280 °C for 5 minA final high-temperature hold ensures that all heavier components are eluted, cleaning the column for the next injection.
MS Source Temp. 230 °CStandard temperature for an EI source, promoting stable ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole, ensuring consistent mass filtering.
Ionization Mode Electron Ionization (EI)Standard 70 eV EI energy creates reproducible fragmentation patterns for library matching and structural confirmation.[10]
Scan Range 40 - 450 m/zThis mass range comfortably covers the molecular weight of the target compound (~166.2 g/mol ) and its expected fragments, as well as lighter impurities.
Data Analysis and Purity Calculation
  • Peak Identification: The primary peak in the chromatogram is identified as 2-Fluoro-5-(pyrrolidin-2-yl)pyridine by matching its mass spectrum against a reference standard or a spectral library (e.g., NIST).

  • Impurity Identification: All other peaks are treated as potential impurities. Their mass spectra should be carefully examined to propose structures. Common impurities may include starting materials, isomers, or degradation products.

  • Purity Calculation: Purity is typically calculated using the area percent method, assuming all compounds have a similar response factor in the MS detector.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a reliable estimate for routine quality control. For absolute quantification, a reference standard for each impurity would be required.

Identifying Potential Impurities: A Mechanistic Approach

A key aspect of a self-validating protocol is anticipating potential impurities based on the synthetic route. While the exact synthesis may be proprietary, a plausible route involves the coupling of a fluorinated pyridine and a pyrrolidine precursor. This suggests several potential impurities.

Impurities cluster_impurities Plausible Process-Related Impurities main Target: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine imp1 Starting Material: 2-Chloro-5-(pyrrolidin-2-yl)pyridine (Incomplete Fluorination) main->imp1 Arises From imp2 Isomer: 3-Fluoro-5-(pyrrolidin-2-yl)pyridine (Positional Isomer) main->imp2 Arises From imp3 Solvent: Residual Toluene (From Reaction/Workup) main->imp3 Arises From imp4 Precursor: 2-Fluoro-5-bromopyridine (Unreacted Precursor) main->imp4 Arises From

Figure 2. Potential impurities derived from synthetic pathways.

A hypothetical analysis might yield the following results:

Peak # Retention Time (min) Area (%) Proposed Identification Basis of Identification
13.510.08TolueneMass Spectrum matches NIST library
29.8899.652-Fluoro-5-(pyrrolidin-2-yl)pyridine Matches Reference Standard
310.120.153-Fluoro-5-(pyrrolidin-2-yl)pyridineIsomeric mass spectrum; different fragmentation
410.450.122-Chloro-5-(pyrrolidin-2-yl)pyridineCharacteristic M+2 peak for Chlorine isotope
Total 100.00

Comparative Guide: GC-MS vs. HPLC-UV and LC-MS

While GC-MS is our recommended primary technique, it is essential for researchers to understand its performance in the context of other available methods like HPLC-UV and LC-MS.[2][11]

Feature GC-MS HPLC-UV LC-MS
Principle Separates volatile, thermally stable compounds in the gas phase.Separates compounds based on polarity in the liquid phase.Combines liquid phase separation with mass spec detection.
Analyte Scope Excellent for volatile & semi-volatile compounds.[12]Broad applicability, ideal for non-volatile & thermally labile APIs.[2]The most versatile, covering a vast range of polarities and volatilities.
Identification Excellent. Provides structural information via fragmentation patterns.[13]Poor. Relies on retention time matching; UV spectra are not highly specific.Excellent. Provides molecular weight and structural data.
Sensitivity Very high, especially for trace volatile impurities.[5]Good, but can be limited by the analyte's chromophore.Very high, often the most sensitive technique available.
Speed Generally faster run times for volatile compounds.[3]Can have longer run times due to column equilibration.Runtimes are comparable to HPLC.
Our Assessment for 2-Fluoro-5-(pyrrolidin-2-yl)pyridine Optimal Choice. Provides the best balance of separation, definitive identification, and sensitivity for expected impurities in this specific compound.Good for Assay. Suitable for routine quantification of the main peak against a standard, but poor for identifying unknown impurities.Powerful but Over-specified. A viable, powerful alternative, but may be unnecessarily complex and costly for routine QC if the compound is GC-amenable.

Conclusion: Ensuring Trustworthiness Through Methodical Validation

Validating the purity of a pharmaceutical intermediate like 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a multi-faceted task that demands more than just a chromatogram. It requires a deep understanding of the analytical technique, a mechanistic consideration of potential impurities, and a commitment to rigorous, systematic validation.

The GC-MS method detailed in this guide provides a robust, reliable, and scientifically sound framework for this purpose. Its strength lies in its ability to not only quantify purity but to definitively identify the impurities that are present, which is invaluable information for process chemists and drug development professionals. By grounding this protocol in the principles of the ICH and justifying each parameter, we establish a self-validating system that ensures data integrity and, ultimately, contributes to the development of safer and more effective medicines.

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

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  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available from: [Link]

  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]

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  • Journal of Pharmaceutical and Allied Sciences. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

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  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis. Available from: [Link]

  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Available from: [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Available from: [Link]

  • Semantic Scholar. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Research Journal of Chemical Sciences. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

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